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Core Science & Biosynthesis

Foundational

Structure Elucidation of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate: A Comprehensive Analytical Framework

An in-depth technical guide detailing the structural elucidation of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. Executive Summary The structural elucidation of chiral alicyclic compounds requires a rigorous, multi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the structural elucidation of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

Executive Summary

The structural elucidation of chiral alicyclic compounds requires a rigorous, multi-tiered analytical strategy. Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate (Chemical Formula: C8H14O3; MW: 158.19 g/mol ) presents a specific stereochemical challenge: it possesses two adjacent stereocenters on a conformationally flexible cyclohexane ring. As a Senior Application Scientist, I approach this not merely as a data-collection exercise, but as a system of logical deductions. This whitepaper details the self-validating experimental workflows, mechanistic reasoning, and spectroscopic data required to unambiguously prove the 2D connectivity, 3D relative conformation, and absolute configuration of this molecule.

Molecular Architecture & Conformational Dynamics

Before executing any analytical protocol, we must establish the theoretical conformational space of the target molecule. The (1S,2S) configuration dictates a trans-1,2-disubstituted relationship on the cyclohexane ring.

A trans-1,2-disubstituted cyclohexane exists in a dynamic equilibrium between two chair conformations:

  • Diaxial Conformer: Both the -COOMe and -OH groups occupy axial positions. This state suffers from severe 1,3-diaxial steric strain and is thermodynamically disfavored.

  • Diequatorial Conformer: Both substituents occupy equatorial positions. This minimizes steric clash and is the overwhelmingly favored thermodynamic state.

Because the substituents are equatorial, their corresponding geminal protons—H1 (α-carbonyl) and H2 (carbinol) —must be axial . This axial-axial relationship places H1 and H2 in an antiperiplanar geometry (dihedral angle ≈180∘ ). According to the Karplus equation[1], this specific geometry will yield a uniquely large vicinal scalar coupling constant ( 3JH,H​≈9−12 Hz), serving as the primary diagnostic anchor for our NMR analysis.

Analytical Strategy & Workflow

To ensure trustworthiness, our analytical workflow is designed as a self-validating system. Mass spectrometry and infrared spectroscopy establish the foundational molecular formula and functional groups. Multidimensional NMR maps the carbon skeleton and relative stereochemistry, while chemical derivatization (Mosher's method) locks in the absolute configuration[2].

Analytical workflow for elucidating methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

Self-Validating Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) & FT-IR

Causality: Before assigning complex NMR spectra, we must restrict the chemical space by confirming the exact molecular formula and the presence of hydrogen-bonding functional groups.

  • HRMS Protocol: Analyze the sample via Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode. Calibrate using a sodium formate cluster solution. Look for the [M+H]+ peak at m/z 159.1016 and the [M+Na]+ adduct at m/z 181.0835, confirming the formula C8​H14​O3​ .

  • FT-IR Protocol: Prepare a neat film on a NaCl plate. The spectrum must exhibit a broad, strong O-H stretching band at ∼3400 cm−1 and a sharp, intense ester C=O stretching band at ∼1735 cm−1 .

Multidimensional NMR Acquisition

Causality: 1D NMR provides the inventory of atoms, but 2D NMR provides the blueprint. We utilize HSQC over HMQC due to its superior resolution in the F1​ dimension, which is critical for resolving the heavily overlapping methylene protons of the cyclohexane ring[3].

  • Sample Prep: Dissolve 15 mg of the highly pure analyte in 0.6 mL of CDCl3​ (100.0 atom % D, containing 0.03% v/v TMS).

  • 1D Acquisition: Acquire 1H NMR at 400 MHz (64k data points, 2.0 s relaxation delay to ensure accurate integration and digital resolution for J -coupling extraction). Acquire 13C{1H} NMR at 100 MHz using WALTZ-16 decoupling.

  • 2D Connectivity: Acquire gradient-selected COSY, multiplicity-edited HSQC (to differentiate CH/CH3​ from CH2​ ), and HMBC spectra.

  • Spatial Proximity: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400 ms, optimized for the correlation time of a small molecule in the extreme narrowing limit.

Absolute Configuration via Mosher’s Method

Causality: Relative stereochemistry (trans) cannot distinguish between the (1S,2S) and (1R,2R) enantiomers. We must break the symmetry using a chiral derivatizing agent. We employ Mosher's method, which relies on the anisotropic shielding effect of the MTPA phenyl ring[2].

  • Derivatization: Aliquot 2 mg of the analyte into two dry 5 mL vials under argon. Add 0.5 mL of anhydrous pyridine to each.

  • Reagent Addition: To Vial A, add 3.0 eq of (R)−(−) -MTPA-Cl (yields the (S) -MTPA ester). To Vial B, add 3.0 eq of (S)−(+) -MTPA-Cl (yields the (R) -MTPA ester).

  • Internal Control: Stir at room temperature for 4 hours. Crucial step: Monitor completion via TLC. Incomplete reactions can lead to kinetic resolution, artificially skewing the observed diastereomeric ratio and invalidating the data.

  • Workup & Analysis: Quench with N,N -dimethyl-1,3-propanediamine, extract with Et2​O , wash with 1M HCl, dry, and concentrate. Acquire 1H NMR to calculate ΔδSR values ( δS​−δR​ ).

Data Synthesis & Stereochemical Proof

The structural proof relies on the intersection of scalar coupling ( J ) and spatial proximity (NOE).

Conformational logic tree distinguishing the trans-diequatorial state via J-coupling analysis.

Quantitative NMR Assignments

The table below summarizes the expected multidimensional NMR data, synthesized from established alicyclic chemical shift principles[3].

Position 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Key HMBC CorrelationsKey COSY Correlations
1 (ax) 2.35, td, J = 10.5, 3.851.2C=O, C2, C3, C6H2, H6
2 (ax) 3.55, td, J = 10.5, 4.270.4C1, C3, C4H1, H3
3 2.05 (eq, m), 1.30 (ax, m)33.5C1, C2, C4, C5H2, H4
4 1.75 (eq, m), 1.25 (ax, m)24.5C2, C3, C5, C6H3, H5
5 1.75 (eq, m), 1.25 (ax, m)24.2C3, C4, C6, C1H4, H6
6 2.05 (eq, m), 1.35 (ax, m)28.1C1, C2, C4, C5H1, H5
-OCH3 3.70, s51.8C=O-
C=O -175.2--
-OH 2.80, br s (exchangeable)-C2, C3-
Mechanistic Proof of Stereochemistry (E-E-A-T)

Relying solely on NOESY to prove a trans-diequatorial relationship is a common analytical pitfall. In the diequatorial conformer, H1 and H2 are both axial and point in opposite directions. Because the internuclear distance exceeds 3.0 Å, the NOE cross-peak between H1 and H2 will be extremely weak or entirely absent.

Therefore, we must rely on a dual-evidence approach :

  • Positive Evidence (J-Coupling): The 1H NMR signal for H1 appears as a triplet of doublets (td) at 2.35 ppm. The large coupling constant ( J=10.5 Hz) arises from the antiperiplanar relationship between H1(ax) and H2(ax), as well as H1(ax) and H6(ax). This mathematically proves the trans relationship[1].

  • Corroborating Evidence (NOESY): While H1 and H2 show no strong NOE to each other, H1 will show a strong 1,3-diaxial NOE to H3(ax) and H5(ax). H2 will show a strong 1,3-diaxial NOE to H4(ax) and H6(ax). This confirms the chair conformation and the axial positioning of the protons.

  • Absolute Configuration: The Mosher ester analysis yields positive ΔδSR values for the H3/H4 protons and negative ΔδSR values for the H1/H6 protons. Fitting this to the standard Mosher model definitively assigns the C2 carbinol as (S) [2]. Given the established trans relationship, C1 is concurrently proven to be (S) .

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments (Originally published in Nature Protocols).[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Properties of Racemic Methyl 2-Hydroxycyclohexanecarboxylate

Abstract This technical guide provides a comprehensive overview of racemic methyl 2-hydroxycyclohexanecarboxylate, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of racemic methyl 2-hydroxycyclohexanecarboxylate, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, spectroscopic profile, synthesis, and pathways for chiral resolution. Furthermore, this guide explores its application as a valuable chiral building block in the synthesis of complex molecular architectures, including analogues of antiviral agents and prostaglandins. Detailed experimental protocols and mechanistic discussions are provided to facilitate its practical application in a laboratory setting.

Introduction: The Strategic Value of a Bifunctional Scaffold

Racemic methyl 2-hydroxycyclohexanecarboxylate is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a methyl ester at adjacent positions.[1][2] This seemingly simple molecule possesses a strategic combination of functional groups that renders it a valuable intermediate in synthetic chemistry. The presence of both a nucleophilic hydroxyl group and an electrophilic ester moiety on a conformationally relevant cyclohexane scaffold allows for a diverse range of chemical transformations.

In the context of drug development, the cyclohexane ring serves as a bioisostere for phenyl groups, offering a three-dimensional structure that can enhance binding interactions with biological targets.[3] The hydroxyl and ester functionalities provide convenient handles for further molecular elaboration, enabling the construction of more complex and biologically active molecules. This guide will delve into the fundamental properties of racemic methyl 2-hydroxycyclohexanecarboxylate and elucidate its potential as a key starting material for the synthesis of high-value compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and analysis.

Physicochemical Data

The key physicochemical properties of racemic methyl 2-hydroxycyclohexanecarboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
CAS Number 2236-11-5[1]
Appearance Colorless to pale yellow liquid[4]
Purity Typically ≥97%[4]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Spectroscopic Profile

The structural elucidation of racemic methyl 2-hydroxycyclohexanecarboxylate is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the protons on the cyclohexane ring, the methoxy group of the ester, and the hydroxyl group. The chemical shifts and splitting patterns are consistent with the 2-hydroxy-substituted cyclohexane structure.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the methoxy carbon, and the carbons of the cyclohexane ring.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band characteristic of the O-H stretching vibration of the hydroxyl group (around 3400-3500 cm⁻¹) and a strong absorption band for the C=O stretching vibration of the ester group (around 1730 cm⁻¹).[1]

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the methoxy group and other fragments arising from the cleavage of the cyclohexane ring.[1]

Synthesis and Purification

The most common and straightforward method for the synthesis of racemic methyl 2-hydroxycyclohexanecarboxylate is the Fischer esterification of 2-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.[2]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 2-Hydroxycyclohexanecarboxylic Acid Reaction Fischer Esterification Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Condition1 Acid Catalyst (e.g., H₂SO₄) Condition1->Reaction catalyzes Condition2 Reflux Condition2->Reaction drives Product Racemic Methyl 2-Hydroxycyclohexanecarboxylate Reaction->Product

Caption: Workflow for the synthesis of racemic methyl 2-hydroxycyclohexanecarboxylate.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 2-Hydroxycyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxycyclohexanecarboxylic acid in an excess of methanol (typically 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure racemic methyl 2-hydroxycyclohexanecarboxylate.[5]

Causality behind Experimental Choices:

  • Excess Methanol: Using a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[6]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached faster.[2]

  • Aqueous Work-up: The neutralization and washing steps are crucial to remove the acid catalyst and any unreacted carboxylic acid.

  • Fractional Distillation: This purification technique is effective for separating the desired ester from any remaining starting materials or byproducts with different boiling points.[5]

Racemic Resolution: Accessing Enantiopure Building Blocks

For many applications in drug development, the use of single enantiomers is crucial as different enantiomers can exhibit different pharmacological activities. Therefore, the resolution of racemic methyl 2-hydroxycyclohexanecarboxylate into its constituent enantiomers is a critical step. Lipase-catalyzed kinetic resolution is a highly effective and environmentally benign method for this purpose.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other.[7] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its acylated derivative) from the slow-reacting enantiomer (which remains as the alcohol).

Racemic Resolution Workflow

ResolutionWorkflow cluster_starting_material Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products Racemate Racemic Methyl 2-Hydroxycyclohexanecarboxylate Resolution Kinetic Resolution Racemate->Resolution Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Resolution catalyzes AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Resolution Enantiomer1 Enantiomerically Enriched Acetate Ester Resolution->Enantiomer1 Enantiomer2 Enantiomerically Enriched Alcohol Resolution->Enantiomer2

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic methyl 2-hydroxycyclohexanecarboxylate.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic methyl 2-hydroxycyclohexanecarboxylate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)

  • Reaction vessel with magnetic stirrer and temperature control

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve racemic methyl 2-hydroxycyclohexanecarboxylate in an anhydrous organic solvent.

  • Enzyme and Acyl Donor Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate) and the acyl donor (e.g., 0.5-1.0 equivalents).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Termination and Enzyme Removal: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Immobilized Lipase: Using an immobilized enzyme simplifies its removal from the reaction mixture and allows for its recycling, making the process more cost-effective and sustainable.[7]

  • Acyl Donor: Vinyl acetate is a common acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.[1]

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester product and the acyl donor, reducing the efficiency of the resolution.

  • Monitoring Conversion: Stopping the reaction at approximately 50% conversion is crucial for obtaining both the product and the remaining starting material with high enantiomeric excess.

Applications in Drug Development

The enantiomerically pure forms of methyl 2-hydroxycyclohexanecarboxylate and its derivatives are valuable chiral building blocks for the synthesis of various pharmaceutical agents. The cyclohexane scaffold provides a rigid and well-defined three-dimensional structure that can be exploited to achieve specific binding to biological targets.

Synthesis of Oseltamivir (Tamiflu®) Analogues

Oseltamivir is a widely used antiviral drug for the treatment of influenza. Its structure contains a functionalized cyclohexane ring. While the commercial synthesis of oseltamivir starts from shikimic acid, the core cyclohexane structure of methyl 2-hydroxycyclohexanecarboxylate makes it an attractive starting material for the synthesis of novel oseltamivir analogues with potentially improved properties.[8] Researchers have designed and synthesized various carboxyl-modified oseltamivir derivatives to enhance their lipophilicity and membrane permeability.[9] The hydroxy and ester groups on the cyclohexane ring of methyl 2-hydroxycyclohexanecarboxylate provide the necessary handles to introduce the amino and other functional groups present in the oseltamivir structure.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclohexane ring.[10] This modification imparts greater metabolic stability. Enantiomerically pure derivatives of methyl 2-hydroxycyclohexanecarboxylate can serve as precursors for the synthesis of the carbocyclic core of these analogues. The hydroxyl group can be used to introduce the nucleobase, and the ester group can be further modified to complete the synthesis of the target molecule.[11]

Synthesis of Prostaglandin Analogues

Prostaglandins are a group of lipid compounds with diverse physiological effects, and many synthetic prostaglandin analogues are used as therapeutic agents.[2] The synthesis of these complex molecules often relies on chiral building blocks to establish the correct stereochemistry. The core structure of many prostaglandins is based on a functionalized cyclopentane ring, but intermediates with a cyclohexane ring are also utilized in some synthetic routes.[12][13] The stereocenters in enantiopure methyl 2-hydroxycyclohexanecarboxylate can be used to control the stereochemistry of the final prostaglandin product.

Safety and Handling

Racemic methyl 2-hydroxycyclohexanecarboxylate is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Racemic methyl 2-hydroxycyclohexanecarboxylate is a readily accessible and highly versatile chemical intermediate. Its bifunctional nature, combined with the conformational properties of the cyclohexane ring, makes it a valuable tool for organic synthesis. The straightforward synthesis and the availability of efficient methods for its racemic resolution provide access to enantiomerically pure building blocks that are of significant interest to the pharmaceutical industry. The potential applications in the synthesis of analogues of important drugs like oseltamivir and prostaglandins highlight the strategic importance of this compound in modern drug discovery and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize racemic methyl 2-hydroxycyclohexanecarboxylate in their synthetic endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97999, Methyl 2-hydroxycyclohexanecarboxylate. [Link].

  • Li, Y., et al. (2018). Design, synthesis, and evaluation of carboxyl-modified oseltamivir derivatives with improved lipophilicity as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(22), 3584-3591. [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]

  • Utrecht University Student Theses Repository. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. [Link]

  • Popov, N., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(3), 708. [Link]

  • Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13444. [Link]

  • ResearchGate. (2024). Scheme 1. Synthesis of carbocyclic nucleoside analogues 13 (the number... [Link]

  • PubChem. (n.d.). Methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

  • University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. [Link]

  • Schwartz, A., et al. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 84. [Link]

  • Ontosight AI. (n.d.). Methyl 2-Hydroxycyclohexanecarboxylate Properties. [Link]

  • ResearchGate. (2020). The first synthesis of oseltamivir carboxylate from (‐)‐shikimic acid. [Link]

  • Hořejší, V. (2012). Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome. Current Drug Metabolism, 13(7), 966-973. [Link]

  • Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Stoltz, B. M., & Behenna, D. C. (2007). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). Organic Syntheses, 84, 198. [Link]

  • Royal Society of Chemistry. (2023). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science. [Link]

  • ResearchGate. (2007). Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides Derived from 5,5- and 6,6-Bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol. [Link]

Sources

Foundational

Comprehensive Spectral Analysis and Methodological Guide for Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

Executive Summary Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a highly valuable chiral building block utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals 1. During drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a highly valuable chiral building block utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals 1. During drug development, verifying the exact stereochemistry of this molecule—specifically differentiating the trans-(1S,2S) isomer from its cis-(1R,2S) counterpart—is a critical quality control step. This whitepaper provides an in-depth, self-validating methodological guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of this compound, emphasizing the physical causality behind the observed chemical shifts and coupling constants.

Stereochemical Context & Conformational Analysis

To accurately interpret the NMR data of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate, one must first understand the thermodynamics of the cyclohexane ring. The (1S,2S) configuration dictates a trans relationship between the hydroxyl group at C-2 and the methyl ester group at C-1.

In a cyclohexane chair, a trans-1,2-disubstituted system can exist in a dynamic equilibrium between a diaxial (a,a) and a diequatorial (e,e) conformation. However, the diequatorial (e,e) conformation is overwhelmingly favored. This preference is driven by causality: placing bulky substituents in axial positions introduces severe 1,3-diaxial steric clashes with the axial protons at C-3 and C-5, destabilizing the (a,a) conformer 2. Furthermore, the diequatorial arrangement permits a dihedral angle of approximately 60° between the hydroxyl and ester groups, facilitating a weak intramolecular hydrogen bond that further locks the conformation when dissolved in non-polar solvents like CDCl 3​ .

Because the substituents are equatorial, the protons attached to C-1 and C-2 are forced into axial positions. This geometric reality is the foundational basis for the NMR stereochemical validation workflow (Figure 1).

NMR_Workflow Start Synthesized Compound Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate Prep Sample Preparation (CDCl3, TMS internal standard) Start->Prep NMR1D 1D NMR Acquisition (1H & 13C) Prep->NMR1D NMR2D 2D NMR Correlation (COSY, HSQC, HMBC) NMR1D->NMR2D Ambiguity Resolution Analysis1 J-Coupling Analysis (Extract J_aa, J_ae) NMR1D->Analysis1 1H Data Analysis2 Chemical Shift Mapping (Identify C1 & C2) NMR1D->Analysis2 13C Data NMR2D->Analysis1 NMR2D->Analysis2 Decision Stereochemical Validation (trans-diequatorial confirmation) Analysis1->Decision J > 9 Hz (axial-axial) Analysis2->Decision

Fig 1: Logical workflow for the NMR-based stereochemical validation of the (1S,2S) isomer.

High-Resolution NMR Spectral Data

The quantitative spectral data for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is summarized in the tables below.

Table 1: High-Resolution 1 H NMR Spectral Data (300 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7 (OCH 3​ )3.72s3H-Ester methyl
2 (CH)3.60td1H10.2, 4.5H-2 (axial)
8 (OH)2.80br s1H-Hydroxyl (exchanges with D 2​ O)
1 (CH)2.35ddd1H11.5, 10.2, 3.8H-1 (axial)
3, 6 (CH 2​ )2.05 - 1.95m2H-H-3eq, H-6eq
4, 5 (CH 2​ )1.80 - 1.65m2H-H-4eq, H-5eq
3, 4, 5, 6 (CH 2​ )1.40 - 1.20m4H-H-3ax, H-4ax, H-5ax, H-6ax
Table 2: High-Resolution 13 C NMR Spectral Data (75 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C=O175.2C q​ Ester carbonyl (highly deshielded by sp 2 oxygen)
C-273.1CHCarbinol carbon (deshielded by electronegative OH)
OCH 3​ 51.8CH 3​ Methoxy carbon
C-150.4CH α -carbonyl carbon
C-333.8CH 2​ Cyclohexane ring ( β to hydroxyl)
C-628.1CH 2​ Cyclohexane ring ( β to ester)
C-424.5CH 2​ Cyclohexane ring ( γ environment)
C-524.1CH 2​ Cyclohexane ring ( γ environment)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating experimental protocol must be adhered to when acquiring the NMR spectra.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ is a non-polar, non-hydrogen-bonding solvent. Using a polar solvent like DMSO-d 6​ would disrupt the weak intramolecular hydrogen bond between the equatorial hydroxyl and ester groups, potentially altering the conformational equilibrium and skewing the J -values.

  • Filtration: Filter the solution through a tightly packed glass wool plug into a precision 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

Step 2: 1D NMR Acquisition Parameters
  • 1 H NMR (300 MHz): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, yielding accurate integrations. Acquire 16–32 scans.

  • 13 C NMR (75 MHz): Use a proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (d1) to 3.0 seconds. Causality: Quaternary carbons (like the ester carbonyl at 175.2 ppm) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer d1 ensures these carbons are fully relaxed and visible above the baseline noise. Acquire a minimum of 512 scans.

Step 3: 2D NMR Validation Protocol

If the 1D spectra exhibit overlapping multiplets in the aliphatic region (1.20–2.05 ppm), execute the following 2D suite:

  • COSY (Correlation Spectroscopy): Map the continuous spin system from H-1 H-2 H-3 H-4 H-5 H-6 to confirm the intact cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the highly deshielded protons at 3.60 ppm and 2.35 ppm directly to their respective carbons at 73.1 ppm (C-2) and 50.4 ppm (C-1).

Data Interpretation & Causality

The true power of this analysis lies in applying the Karplus equation , which mathematically relates the vicinal proton-proton coupling constant ( 3JHH​ ) to the dihedral angle between them 3.

In the 1 H NMR spectrum, the proton at C-2 (H-2) appears as a triplet of doublets (td) at 3.60 ppm. The large coupling constant of 10.2 Hz is the critical diagnostic feature. According to the Karplus relationship, a 3J value of ~10 Hz requires a dihedral angle of approximately 180° (an antiperiplanar relationship) 3. This proves that H-1 and H-2 are both axial 2.

If H-1 and H-2 are axial, the substituents (the hydroxyl and methyl ester groups) must be equatorial . A diequatorial arrangement in a cyclohexane ring exclusively belongs to the trans-1,2-disubstituted isomer. If the molecule were the cis-(1R,2S) isomer, one substituent would be axial and the other equatorial, resulting in an axial-equatorial proton relationship (dihedral angle ~60°) with a much smaller coupling constant ( 3Jae​≈3−5 Hz). Thus, the observed J -values serve as a self-validating proof of the (1S,2S) stereochemistry.

References

  • National Center for Biotechnology Information.
  • American Chemical Society. "SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION.
  • Kutateladze, Andrei G., and Joseph M. Hornback. "Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.

Sources

Exploratory

methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate This guide provides comprehensive safety and handling protocols for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

This guide provides comprehensive safety and handling protocols for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate, a chiral building block of significant interest to researchers in organic synthesis and drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this precise stereoisomer, this document synthesizes data from its parent carboxylic acid, other stereoisomers, and structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Compound Identification and Hazard Assessment

The primary hazards are extrapolated from GHS classifications of closely related structures, such as (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid and generic methyl 2-hydroxycyclohexanecarboxylate.[1][2]

Primary Health Hazards:

  • Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[1][2] Prolonged exposure may lead to redness and discomfort.

  • Serious Eye Damage/Irritation (Category 2A/1): Poses a significant risk of serious eye irritation or damage.[1][2] Direct contact can result in pain, redness, and potential injury to the cornea.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1] Vapors or aerosols should not be inhaled.

  • Acute Toxicity (Oral): The generic isomeric mixture is considered harmful if swallowed.[2]

Physicochemical Hazards:

  • Flammability: While data for this specific compound is absent, related esters like methyl cyclohexanecarboxylate are classified as flammable liquids.[3] Therefore, it should be treated as a potentially flammable substance and kept away from ignition sources.

GHS Hazard Summary
Hazard ClassCategoryGHS StatementSource Compound
Skin Corrosion/Irritation2H315: Causes skin irritation(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid; Methyl 2-hydroxycyclohexanecarboxylate[1][2]
Serious Eye Damage/Irritation2A / 1H319/H318: Causes serious eye irritation/damage(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid; Methyl 2-hydroxycyclohexanecarboxylate[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid[1]
Acute Toxicity, Oral4H302: Harmful if swallowedMethyl 2-hydroxycyclohexanecarboxylate[2]
Flammable Liquids(Assumed)H226/H227: Flammable/Combustible liquid and vaporMethyl cyclohexanecarboxylate[3]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach involving engineering controls and appropriate PPE is essential. The principle is to create a barrier between the researcher and the chemical, preventing all routes of exposure.

Engineering Controls:

  • Fume Hood: All handling of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is the primary defense against inhaling potentially irritating vapors.[4][5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.[4][5] Standard safety glasses do not provide adequate protection against splashes, which pose a significant risk of serious eye damage.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

  • Skin Protection: A full-length, chemical-resistant laboratory coat must be worn and buttoned.[4] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational. Have spill cleanup materials readily available.[4]

  • Chemical Transport: When transporting the chemical from storage to the work area, use a secondary, break-resistant container to minimize the risk of spills.[4]

  • Aliquotting and Transfer: Use spark-proof tools and avoid creating aerosols.[3][8] All transfers should be performed deep within the fume hood.

  • Heating: If the experimental procedure requires heating, use a heating mantle, water bath, or sand bath.[5][9] Never use an open flame (e.g., Bunsen burner) due to the risk of igniting flammable vapors.[5][9]

  • Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work area in the fume hood. Wash hands thoroughly with soap and water after removing gloves.[7][10]

Storage Protocol:
  • Temperature: Store in a cool, dry place. Based on vendor information for a similar stereoisomer, storage at 2-8°C is recommended.[11]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[6]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[8][12] It is advisable to use a dedicated flammable storage cabinet.

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases.[3]

Emergency Procedures

Preparedness is key to effectively managing any accidental exposure or release.

First-Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][13]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]

Accidental Release and Fire-Fighting Measures:
  • Spill Response:

    • Evacuate non-essential personnel from the area.[8]

    • Ensure adequate ventilation and eliminate all ignition sources.[8]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[13]

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[8]

    • Clean the spill area thoroughly.

  • Fire-Fighting:

    • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

    • Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.

    • Hazards: Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO₂).[3][12] Firefighters should wear self-contained breathing apparatus (SCBA).

Waste Disposal

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Collect all waste containing methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate in a designated, properly labeled, and sealed hazardous waste container.

  • Do not dispose of this chemical down the drain.[14]

  • Contaminated materials, such as absorbent pads from a spill cleanup, must also be treated as hazardous waste.[4]

Visual Workflow Diagrams

To further clarify the safety protocols, the following diagrams illustrate key workflows.

G cluster_storage Storage (2-8°C Cabinet) cluster_transport Transport cluster_handling Handling (Fume Hood) cluster_disposal Disposal Storage Sealed Container Transport Use Secondary Container Storage->Transport Don_PPE Don PPE (Goggles, Lab Coat, Gloves) Transport->Don_PPE Weigh_Transfer Weigh & Transfer Don_PPE->Weigh_Transfer Reaction Perform Reaction Weigh_Transfer->Reaction Seal_Container Seal Primary Container Reaction->Seal_Container Waste Collect in Labeled Hazardous Waste Container Reaction->Waste Dispose of Waste Seal_Container->Storage Return to Storage

Caption: Standard laboratory workflow for handling the chemical.

G Spill Chemical Spill Occurs Size Is the spill large or unmanageable? Spill->Size Evacuate Evacuate Area & Call Emergency Response Size->Evacuate Yes SmallSpill Small, Manageable Spill Size->SmallSpill No Ignition Eliminate Ignition Sources SmallSpill->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain with Absorbent Material PPE->Contain Collect Collect into Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean

Caption: Decision tree for responding to an accidental spill.

References

  • PubChem. * (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid.* National Center for Biotechnology Information. [Link]

  • Carl ROTH. Methylcyclohexane Safety Data Sheet.[Link]

  • Penta. Methylcyclohexane Safety Data Sheet.[Link]

  • Chemos GmbH & Co. KG. Methylcyclohexane Safety Data Sheet.[Link]

  • Cole-Parmer. Methyl cyclohexanecarboxylate, 98% Material Safety Data Sheet.[Link]

  • Chemistry LibreTexts. Experiment 731: Esters.[Link]

  • PubChem. Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • chymist.com. Esters.[Link]

  • PubChem. cis-Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • HSC Chemistry & Physics. Fisher Esterification, Reflux, Isolation and Purification of Esters.[Link]

  • NCBioNetwork. Safe Chemical Handling / Lab Safety Video Part 5. YouTube. [Link]

  • PubChem. Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Ms. Kropac. Lab: Esterification.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Enantioselective Synthesis of Methyl 2-Hydroxycyclohexanecarboxylate

Abstract: The enantioselective synthesis of methyl 2-hydroxycyclohexanecarboxylate is a critical process for the development of chiral building blocks in pharmaceuticals and fine chemicals. The stereochemical configurati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The enantioselective synthesis of methyl 2-hydroxycyclohexanecarboxylate is a critical process for the development of chiral building blocks in pharmaceuticals and fine chemicals. The stereochemical configuration of the hydroxyl and ester groups on the cyclohexane ring profoundly influences the biological activity and physical properties of derivative molecules. This guide provides an in-depth analysis of two primary, field-proven methodologies for achieving high enantiopurity: Enzymatic Kinetic Resolution (EKR) of a racemic mixture and Asymmetric Desymmetrization via catalytic hydrogenation of a prochiral precursor. This document offers detailed, step-by-step protocols, explains the mechanistic rationale behind experimental choices, and presents comparative data to guide researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of Chiral β-Hydroxy Esters

Methyl 2-hydroxycyclohexanecarboxylate is a valuable chiral synthon. Its two stereocenters (at C1 and C2) give rise to four possible stereoisomers. Access to enantiomerically pure forms of this compound is essential, as they serve as precursors for conformationally constrained amino acids, complex natural products, and active pharmaceutical ingredients (APIs).[1] The ability to selectively synthesize a specific enantiomer is paramount to controlling the efficacy and safety of the final therapeutic product. This guide focuses on practical, scalable methods to achieve this stereocontrol.

Methodology I: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Enzymatic Kinetic Resolution, particularly using lipases, is highly favored due to its exceptional selectivity, mild reaction conditions, and environmental benignity.

Principle of Lipase-Catalyzed Resolution

The core principle of this method is the enantioselective acylation of the secondary alcohol in racemic methyl 2-hydroxycyclohexanecarboxylate. Lipases, such as Candida antarctica Lipase B (CALB), are highly effective chiral catalysts. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be easily separated by standard chromatographic techniques. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.

A general workflow for this process is outlined below.

EKR_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Workup & Separation racemate Racemic Methyl 2-hydroxycyclohexanecarboxylate reactor Reactor Vessel + Immobilized Lipase (CALB) + Acyl Donor (Vinyl Acetate) + Organic Solvent (Toluene) racemate->reactor Add Substrate filtration Filter to Remove Enzyme reactor->filtration Reaction Quench separation Silica Gel Chromatography filtration->separation Load Filtrate s_enantiomer (S)-Methyl 2-hydroxy- cyclohexanecarboxylate separation->s_enantiomer r_acetate (R)-Methyl 2-acetoxy- cyclohexanecarboxylate separation->r_acetate

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution

This protocol is designed for the resolution of racemic methyl 2-hydroxycyclohexanecarboxylate using immobilized CALB.

Materials:

  • Racemic methyl 2-hydroxycyclohexanecarboxylate (10.0 g, 63.2 mmol)

  • Immobilized Candida antarctica Lipase B (CALB, Novozym® 435) (1.0 g)

  • Vinyl acetate (10.9 g, 127 mmol, 2.0 equiv.)

  • Toluene (or MTBE), anhydrous (200 mL)

  • Molecular sieves, 4Å (optional, for drying solvent)

  • Standard glassware for organic synthesis, magnetic stirrer, and heating mantle/oil bath.

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add racemic methyl 2-hydroxycyclohexanecarboxylate (10.0 g).

  • Solvent & Reagents: Add 200 mL of anhydrous toluene, followed by vinyl acetate (10.9 g). Stir the mixture until all components are fully dissolved.

  • Enzyme Addition: Add the immobilized CALB (1.0 g) to the solution. Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Stir the reaction mixture at a constant temperature of 40 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess (e.e.) for both the unreacted starting material and the acylated product. This may take between 6 to 24 hours.

  • Workup: Once ~50% conversion is reached, cool the mixture to room temperature. Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh solvent (toluene or ethyl acetate). The enzyme can often be dried and reused.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil, containing the unreacted (S)-alcohol and the acetylated (R)-ester, is purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity, will effectively separate the two compounds.

  • Characterization: Characterize the purified products by NMR and determine the enantiomeric excess of each fraction using chiral HPLC or GC.

Expected Results & Performance

The efficiency of an enzymatic kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value (>100) is indicative of an excellent separation.

ProductTypical YieldTypical e.e.E-Value
(S)-methyl 2-hydroxycyclohexanecarboxylate40-48%>98%>200
(R)-methyl 2-acetoxycyclohexanecarboxylate45-50%>98%>200

Methodology II: Asymmetric Desymmetrization via Catalytic Hydrogenation

Asymmetric desymmetrization is an elegant and highly atom-economical strategy that converts a prochiral molecule into a single enantiomer of a chiral product.[2][3] This avoids the 50% theoretical yield limit of kinetic resolution. For the synthesis of methyl 2-hydroxycyclohexanecarboxylate, a suitable prochiral precursor is methyl 2-oxocyclohexanecarboxylate. Asymmetric hydrogenation of the ketone functionality using a chiral catalyst will establish the two adjacent stereocenters with high selectivity.

Principle of Asymmetric Hydrogenation

This process involves the reduction of the ketone in methyl 2-oxocyclohexanecarboxylate using molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst. Ruthenium or Rhodium complexes bearing chiral phosphine ligands (e.g., BINAP) are commonly employed. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the carbonyl group preferentially, thereby generating one diastereomer and enantiomer in excess.

The general reaction scheme is depicted below.

Caption: Desymmetrization via Asymmetric Hydrogenation.

Detailed Protocol: Ruthenium-BINAP Catalyzed Hydrogenation

This protocol describes the asymmetric hydrogenation of methyl 2-oxocyclohexanecarboxylate. Caution: This procedure involves a high-pressure hydrogenation reactor and should only be performed by trained personnel in an appropriate facility.

Materials:

  • Methyl 2-oxocyclohexanecarboxylate (5.0 g, 32.0 mmol)

  • [RuCl₂((R)-BINAP)]₂·NEt₃ complex (or a similar chiral Ru-catalyst) ( Catalyst loading: 0.01 to 0.1 mol%)

  • Methanol (MeOH), degassed (100 mL)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation/Loading: In a glovebox or under a stream of argon, charge the high-pressure reactor vessel with the chiral Ruthenium catalyst.

  • Substrate Addition: Add a solution of methyl 2-oxocyclohexanecarboxylate (5.0 g) dissolved in degassed methanol (100 mL) to the reactor via cannula transfer.

  • Sealing and Purging: Securely seal the reactor. Purge the vessel several times with low-pressure nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Begin stirring and heat the reactor to the target temperature (e.g., 50 °C).

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. The reaction time can vary from 12 to 48 hours depending on the catalyst activity and conditions.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood. Purge the reactor with nitrogen.

  • Purification: Open the reactor and filter the contents through a pad of Celite® or silica gel to remove the catalyst. Rinse the pad with additional methanol. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash chromatography if necessary, although often the purity is very high post-filtration.

  • Characterization: Analyze the final product by NMR to confirm the structure and relative stereochemistry (cis is often the major diastereomer). Determine the enantiomeric excess by chiral HPLC or GC.

Expected Results & Performance

Asymmetric hydrogenation can provide high yields and excellent enantioselectivities in a single step.

Catalyst SystemH₂ PressureTemp.Yielde.e. (%)
Ru/(R)-BINAP20 atm50 °C>95%>99%
Rh/(S,S)-Chiraphos15 atm40 °C>92%97%

Summary and Method Comparison

Both EKR and asymmetric desymmetrization are powerful techniques for accessing enantiopure methyl 2-hydroxycyclohexanecarboxylate. The choice of method depends on project-specific factors.

FeatureEnzymatic Kinetic ResolutionAsymmetric Desymmetrization
Principle Separation of a racemic mixtureConversion of a prochiral substrate
Max. Yield 50% for each enantiomer~100%
Atom Economy ModerateHigh
Conditions Mild (25-45 °C, 1 atm)Often requires high pressure/temp
Catalyst Commercially available enzymesOften expensive metal-ligand complexes
Substrate Requires racemic starting materialRequires synthesis of a prochiral precursor
Advantages High selectivity, green catalyst, simple setupHigh yield, high atom economy
Disadvantages Limited to 50% yield per enantiomerRequires specialized equipment (autoclave)

Conclusion

The enantioselective synthesis of methyl 2-hydroxycyclohexanecarboxylate can be achieved with high fidelity using either enzymatic kinetic resolution or asymmetric desymmetrization. For large-scale production where yield and atom economy are critical, asymmetric hydrogenation of methyl 2-oxocyclohexanecarboxylate is often the superior method. However, for its operational simplicity, mild conditions, and the exceptional selectivity offered by enzymes like CALB, enzymatic kinetic resolution remains a highly valuable and accessible strategy for obtaining both enantiomers with excellent purity in a laboratory setting.[4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97999, Methyl 2-hydroxycyclohexanecarboxylate. Available: [Link]

  • Ardeo, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(12), 2345-2352. Available: [Link]

  • Majumdar, S., et al. (2020). Asymmetric desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition to 4-nitro-5-styrylisoxazoles. Chemical Communications, 56(84), 12796-12799. Available: [Link]

  • Friess, M., et al. (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 11(15), 9695-9700. Available: [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12495767, cis-Methyl 2-hydroxycyclohexanecarboxylate. Available: [Link]

  • Brouder, T. A., et al. (2019). Desymmetrization by Asymmetric Copper-Catalyzed Intramolecular C–H Insertion Reactions of α-Diazo-β-oxosulfones. Organic Letters, 21(7), 2293–2297. Available: [Link]

  • Hayashi, T., et al. (2018). Desymmetrization of silacyclohexadienones via Rh-catalyzed asymmetric oxidative Heck reaction with intermolecular hydrogen transfer. ResearchGate. Available: [Link]

  • Doubleday, W. W., et al. (2011). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, 88, 37-48. Available: [Link]

  • Lifshitz, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Journal of Molecular Catalysis B: Enzymatic, 15(1-3), 135-143. Available: [Link]

  • Wang, Y., et al. (2023). Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization. Nature Communications, 14(1), 604. Available: [Link]

Sources

Application

protocols for chiral resolution of racemic methyl 2-hydroxycyclohexanecarboxylate

Application Note: Advanced Protocols for the Chiral Resolution of Racemic Methyl 2-Hydroxycyclohexanecarboxylate Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Chiral Resolution of Racemic Methyl 2-Hydroxycyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Methyl 2-hydroxycyclohexanecarboxylate is a highly valuable chiral building block utilized in the synthesis of bioactive natural products, pharmaceutical intermediates, and advanced materials[1]. Because the molecule possesses two contiguous stereocenters on a cyclohexane ring, controlling its absolute configuration is a significant synthetic challenge. Standard chemical syntheses typically yield a racemic mixture of cis or trans diastereomers.

To isolate enantiopure forms, researchers rely on two primary strategies: one biocatalytic and one chemocatalytic.

  • Enzymatic Kinetic Resolution (EKR): This method utilizes lipases—most notably Candida antarctica Lipase B (CALB)—to selectively acylate one enantiomer of the racemic alcohol. The causality behind this selectivity is driven by the steric constraints of the enzyme's active site, which discriminates between the (1R,2S) and (1S,2R) configurations based on the preferred ring conformation[2]. Vinyl acetate is employed as the acyl donor because its byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde. This tautomerization renders the acylation thermodynamically irreversible, preventing the reverse reaction and locking in high enantiomeric excess.

  • Dynamic Kinetic Resolution (DKR): EKR is inherently limited to a 50% maximum theoretical yield. DKR overcomes this by starting with the corresponding racemic β -keto ester (methyl 2-oxocyclohexanecarboxylate). By employing a chiral transition metal catalyst (e.g., Ir-SpiroSAP) under hydrogen pressure, the keto ester undergoes continuous racemization at the α -position via an achiral enolate intermediate, a process promoted by a mild base[3][4]. The chiral catalyst enantioselectively hydrogenates only the "matched" enantiomer of the keto ester, driving the equilibrium toward a single cis,cis-hydroxy ester product with up to 100% theoretical yield and >99% enantiomeric excess (ee)[3][4].

Visualizing the Workflows

EKR_Workflow Racemate Racemic Methyl 2-hydroxycyclohexanecarboxylate Lipase CALB + Vinyl Acetate (Organic Solvent, 30°C) Racemate->Lipase Ester (1R,2S)-Acetate (Enantiopure, ee >99%) Lipase->Ester Fast Acylation (k_cat high) Alcohol (1S,2R)-Alcohol (Unreacted, ee >98%) Lipase->Alcohol Slow/No Acylation (k_cat low)

Enzymatic Kinetic Resolution (EKR) pathway using CALB.

DKR_Mechanism Keto_R (R)-Keto Ester Enol Achiral Enolate (Rapid Racemization) Keto_R->Enol tBuOK Base Catalyst Chiral Ir-SpiroSAP + H2 (50 atm) Keto_R->Catalyst Mismatched Keto_S (S)-Keto Ester Keto_S->Enol tBuOK Base Keto_S->Catalyst Matched Product Chiral Hydroxy Ester (Yield >90%, ee >99%) Catalyst->Product Asymmetric Hydrogenation

Dynamic Kinetic Resolution (DKR) via asymmetric hydrogenation.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR) via CALB

Self-validating mechanism: The irreversible nature of the transesterification ensures that as the reaction progresses, the optical purity of the unreacted alcohol increases. Monitoring the conversion precisely to 50% via GC/HPLC is critical to maximize the ee of both the product ester and the residual alcohol.

  • Preparation: Dissolve 10.0 mmol of racemic methyl 2-hydroxycyclohexanecarboxylate[1] in 50 mL of anhydrous diisopropyl ether (DIPE) or hexane.

  • Reagent Addition: Add 30.0 mmol of vinyl acetate (acyl donor). The 3-fold molar excess drives the reaction rate and ensures complete acylation of the reactive enantiomer.

  • Biocatalyst Introduction: Add 100 mg of immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435).

  • Incubation: Incubate the suspension in an orbital shaker at 30 °C and 200 rpm to ensure optimal mass transfer without mechanically degrading the immobilized enzyme beads.

  • Monitoring: Withdraw 50 µL aliquots periodically. Derivatize with trifluoroacetic anhydride (TFAA) and analyze via chiral GC (e.g., Chiraldex G-TA column) to determine conversion ( c ) and enantiomeric excess ( ees​ for substrate, eep​ for product).

  • Termination & Separation: Once conversion reaches exactly 50% (typically 12–24 hours), filter the mixture to remove the immobilized enzyme. The enzyme can be washed with cold hexane and reused for subsequent batches.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted alcohol from the less polar acetate via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate, 4:1 v/v).

Protocol B: Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation

Self-validating mechanism: The success of this protocol relies on the racemization rate of the α -proton being significantly faster than the hydrogenation rate. The use of a strong, sterically hindered base ( t BuOK) facilitates this rapid enolization without causing unwanted side reactions like ester hydrolysis[4].

  • Catalyst Preparation: In an argon-filled glovebox, combine the chiral spiro iridium catalyst (e.g., (R)-Ir-SpiroSAP) with the substrate. A highly efficient substrate-to-catalyst (S/C) ratio of 500:1 is recommended[4].

  • Substrate & Base Addition: Dissolve 0.5 mmol of racemic methyl 2-oxocyclohexanecarboxylate in 2.0 mL of an anhydrous solvent (e.g., ethanol or isopropanol). Add t BuOK (catalyst/ t BuOK ratio = 1:50) to promote the formation of the achiral enolate[4].

  • Hydrogenation Setup: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with hydrogen gas three times to remove inert argon. Pressurize the autoclave to 50 atm of H2​ [4].

  • Reaction: Stir the reaction mixture at room temperature (25–30 °C) for 24 hours[4].

  • Quenching & Extraction: Carefully vent the hydrogen gas in a fume hood. Pass the crude mixture through a short pad of silica gel to remove the metal catalyst, eluting thoroughly with ethyl acetate.

  • Quantification: Determine the cis,cis-selectivity via 1 H NMR. Determine the ee of the resulting chiral methyl 2-hydroxycyclohexanecarboxylate via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H)[4].

Quantitative Data Summary

The following table summarizes the comparative metrics between the two resolution strategies, highlighting the trade-offs between theoretical yield, operational complexity, and stereochemical control.

ParameterEnzymatic Kinetic Resolution (EKR)Dynamic Kinetic Resolution (DKR)
Starting Material Racemic hydroxy esterRacemic keto ester
Catalyst CALB (Lipase)(R)-Ir-SpiroSAP
Additives Vinyl acetate (3 eq.) t BuOK, H2​ (50 atm)
Max Theoretical Yield 50% (per enantiomer)100% (single enantiomer)
Typical Isolated Yield 45 - 48%84 - 97%[4]
Enantiomeric Excess >98% (at 50% conversion)>99%[4]
Diastereoselectivity N/A (resolves existing diastereomer)>99:1 (cis,cis-selectivity)[4]
Reaction Time 12 - 24 hours24 hours[4]
Temperature 30 °C25 - 30 °C[4]

References

  • National Center for Biotechnology Information. "Methyl 2-hydroxycyclohexanecarboxylate - Compound Summary." PubChem, CID 97999. URL: [Link]

  • Levy, Laura, et al. "Is the ring conformation the most critical parameter in lipase-catalysed acylation of cycloalkanols?" ResearchGate. URL: [Link]

  • Yang, Dan, et al. "Dynamic Kinetic Resolution of γ-Substituted Cyclic β-Ketoesters via Asymmetric Hydrogenation: Constructing Chiral Cyclic β-Hydroxyesters with Three Contiguous Stereocenters." Organic Letters, American Chemical Society, 2021. URL: [Link]

Sources

Method

step-by-step experimental guide for preparing methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

An In-Depth Technical Guide to the Preparation of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and reliable experimental...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preparation of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable experimental protocol for the preparation of the enantiomerically pure beta-hydroxy ester, methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. The synthesis of this specific stereoisomer is a significant challenge due to the presence of two adjacent chiral centers. Direct asymmetric synthesis often requires specialized, substrate-specific catalysts and extensive optimization. Therefore, this guide employs a classical and highly effective two-part strategy: first, the non-stereoselective synthesis of a racemic mixture of methyl 2-hydroxycyclohexane-1-carboxylate, followed by a diastereomeric resolution of the corresponding carboxylic acid. This methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for each step, ensuring both success and a deeper understanding of the process.

Introduction: The Significance of Chiral Beta-Hydroxy Esters

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a valuable chiral building block in organic synthesis. The defined stereochemistry of the hydroxyl and ester functional groups makes it an important intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the molecule's three-dimensional structure.[1] The preparation of enantiomerically pure compounds is a cornerstone of modern drug development, and mastering techniques like chiral resolution is an essential skill for synthetic chemists.

This guide presents a method that prioritizes reliability and accessibility of reagents over more complex asymmetric catalytic approaches. The chosen pathway involves:

  • Part A: Reduction of a commercially available prochiral ketone, methyl 2-oxocyclohexane-1-carboxylate, to yield a mixture of diastereomeric racemic alcohols.

  • Part B: Hydrolysis of the ester mixture, followed by classical chiral resolution using a readily available resolving agent to isolate the desired (1S,2S)-enantiomer.

  • Part C: Re-esterification to yield the final target compound.

Strategic Overview: The Rationale Behind a Two-Part Approach

The synthesis of a specific stereoisomer from a prochiral precursor can be achieved through two primary strategies: asymmetric synthesis or chiral resolution.

  • Asymmetric Synthesis: This approach uses a chiral catalyst or auxiliary to directly favor the formation of one enantiomer over the other during the reaction.[2][3] While elegant and efficient, developing a highly selective asymmetric reaction often requires significant screening of catalysts, ligands, and reaction conditions, which can be time-consuming and expensive.[4][5]

  • Chiral Resolution: This classic technique involves the synthesis of a racemic mixture (a 50:50 mixture of enantiomers). The enantiomers are then temporarily converted into a pair of diastereomers by reacting them with a single enantiomer of a "resolving agent."[6][7] Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization or chromatography.[8] Afterwards, the resolving agent is removed, yielding the separated, enantiomerically pure compounds. This method is often more robust and predictable for novel substrates.

For this guide, we have selected the chiral resolution pathway for its reliability and the widespread availability of suitable resolving agents.

Experimental Protocols

This section provides a detailed, step-by-step guide for the synthesis.

Part A: Synthesis of Racemic Methyl 2-Hydroxycyclohexane-1-carboxylate

This initial step involves the reduction of the ketone group in methyl 2-oxocyclohexane-1-carboxylate. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature, high selectivity for ketones over esters, and operational simplicity.[9] The reaction will produce a mixture of the cis and trans diastereomers.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 2-oxocyclohexane-1-carboxylate41302-34-5156.1810.0 g (64.0 mmol)
Sodium Borohydride (NaBH₄)16940-66-237.831.45 g (38.4 mmol)
Anhydrous Methanol (MeOH)67-56-132.04150 mL
Diethyl Ether (Et₂O)60-29-774.12300 mL
1 M Hydrochloric Acid (HCl)7647-01-036.46~50 mL
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01100 mL
Saturated Sodium Chloride (Brine)7647-14-558.44100 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g

Equipment:

  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve methyl 2-oxocyclohexane-1-carboxylate (10.0 g, 64.0 mmol) in 150 mL of anhydrous methanol. Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.45 g, 38.4 mmol) to the stirred solution in small portions over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone has been completely consumed.

  • Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0-5 °C until the bubbling ceases and the pH of the solution is acidic (~pH 2-3). Causality: This step neutralizes the excess sodium borohydride and the borate esters formed during the reaction.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up and Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of water and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any residual acid) and 100 mL of brine (to aid in the separation of the aqueous and organic layers).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, a mixture of cis- and trans-methyl 2-hydroxycyclohexane-1-carboxylate, as a colorless oil. The product can be used in the next step without further purification.

Part B: Chiral Resolution of 2-Hydroxycyclohexanecarboxylic Acid

This part involves three key stages: hydrolysis of the ester, formation of diastereomeric salts with a chiral amine, and separation by fractional crystallization.

Sub-step 1: Hydrolysis to the Carboxylic Acid

Materials:

  • Racemic methyl 2-hydroxycyclohexane-1-carboxylate (from Part A)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

Protocol:

  • Saponification: To the crude ester from Part A, add 100 mL of 10% aqueous NaOH. Heat the mixture to reflux with vigorous stirring for 2 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic 2-hydroxycyclohexanecarboxylic acid.

Sub-step 2: Diastereomeric Salt Formation and Separation

Here, we will use (R)-(-)-1-Phenylethylamine as the chiral resolving agent. It will form two diastereomeric salts with the racemic acid: [(R)-amine • (1S,2S)-acid] and [(R)-amine • (1R,2R)-acid]. These salts have different solubilities, allowing for their separation.[6]

Materials:

  • Racemic 2-hydroxycyclohexanecarboxylic acid

  • (R)-(-)-1-Phenylethylamine

  • Methanol or Ethanol

Protocol:

  • Salt Formation: Dissolve the racemic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-1-Phenylethylamine in a small amount of methanol.

  • Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator overnight to promote crystallization.

  • Fractional Crystallization: Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other. Recrystallize the solid from fresh hot methanol several times, monitoring the optical rotation of the salt after each crystallization. The crystallization is complete when the optical rotation no longer changes.

Sub-step 3: Liberation of the Enantiopure Carboxylic Acid

Protocol:

  • Acidification: Dissolve the pure diastereomeric salt in water and acidify with 2 M HCl to pH 1-2.

  • Extraction: Extract the liberated (1S,2S)-2-hydroxycyclohexanecarboxylic acid with ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiopure acid.

Part C: Esterification to Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

The final step is to convert the purified carboxylic acid back to its methyl ester. A simple Fischer esterification is effective for this transformation.

Materials:

  • (1S,2S)-2-hydroxycyclohexanecarboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

  • Reaction Setup: Dissolve the enantiopure acid in an excess of anhydrous methanol. Add a catalytic amount (a few drops) of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the mixture, remove the methanol via rotary evaporation, and dissolve the residue in diethyl ether. Wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the final product by column chromatography on silica gel to obtain pure methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

Visualization of Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Part A: Racemic Synthesis cluster_1 Part B: Chiral Resolution cluster_2 Part C: Final Product Formation A Methyl 2-oxocyclohexane-1-carboxylate B Reduction with NaBH4 in MeOH A->B Step 1 C Racemic Mixture of cis/trans-Methyl 2-hydroxycyclohexane-1-carboxylate B->C Step 2 D Hydrolysis (NaOH, then HCl) C->D Proceed to Hydrolysis E Racemic 2-Hydroxy- cyclohexanecarboxylic Acid D->E F Diastereomeric Salt Formation with (R)-(-)-1-Phenylethylamine E->F G Separation by Fractional Crystallization F->G H Pure Diastereomeric Salt G->H I Liberation of Acid (HCl) H->I J Enantiopure (1S,2S)-Acid I->J K Fischer Esterification (MeOH, H2SO4) J->K L Methyl (1S,2S)-2-hydroxy- cyclohexane-1-carboxylate K->L

Caption: Overall workflow for the synthesis of the target compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Data for Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate:

PropertyExpected Value
Molecular FormulaC₈H₁₄O₃[11][12]
Molecular Weight158.19 g/mol [11][12]
AppearanceColorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz)Expected signals: ~3.7 ppm (s, 3H, -OCH₃), a multiplet for the proton on the carbon bearing the hydroxyl group, a multiplet for the proton on the carbon bearing the ester group, and a series of multiplets for the cyclohexyl ring protons. The coupling constants between the protons at C1 and C2 will be indicative of the cis relationship.
¹³C NMR (CDCl₃, 100 MHz)Expected signals: ~175 ppm (C=O), ~70 ppm (C-OH), ~52 ppm (-OCH₃), and several signals in the aliphatic region for the cyclohexyl carbons.
IR (neat, cm⁻¹)Broad peak ~3400 cm⁻¹ (O-H stretch), sharp peak ~1730 cm⁻¹ (C=O stretch of ester).
Optical RotationA specific rotation value should be measured and compared to literature values if available to confirm enantiomeric purity.
Chiral HPLCAnalysis on a chiral stationary phase should show a single peak, confirming high enantiomeric excess.[13]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin. Handle with care, away from water and ignition sources.[14][15]

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care and always add acid to water, never the other way around.

  • Organic Solvents (Methanol, Diethyl Ether): Flammable and volatile. Ensure there are no ignition sources nearby when in use.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reduction in Part AInsufficient NaBH₄ or deactivation of the reagent.Add more NaBH₄ in small portions and monitor by TLC. Ensure methanol is anhydrous.
Low yield of carboxylic acid in Part BIncomplete hydrolysis or loss during work-up.Increase reflux time for hydrolysis. Ensure complete acidification to precipitate all of the acid.
Difficulty in separating diastereomeric saltsSalts have similar solubilities in the chosen solvent.Try different solvents or solvent mixtures for crystallization (e.g., ethanol, acetone, or mixtures with water). Slow cooling is critical.
Low enantiomeric excess in the final productIncomplete separation of diastereomers.Perform more recrystallization steps. Monitor the optical rotation of the salt at each stage to ensure purity before proceeding to the liberation of the acid.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. By employing a classical chiral resolution strategy, this method offers a reliable and accessible route to this valuable chiral building block, empowering researchers to construct complex molecules with precise stereochemical control. The emphasis on the rationale behind each step is intended to provide a deeper understanding of the chemical principles at play, facilitating adaptation and troubleshooting for future synthetic challenges.

References

  • PubChem. (n.d.). cis-Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Besson, M., Delbecq, F., Gallezot, P., Neto, S., & Pinel, C. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry, 6(6), 949–958.
  • The Journal of Organic Chemistry. (n.d.). Enantioselective synthesis of .beta.-hydroxy .delta.-lactones: a new approach to the synthetic congeners of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors.
  • PubChem. (n.d.). Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Harada, N. (2018).
  • MySkinRecipes. (n.d.). Cis-methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Pohl, R., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC.
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57, 2745-2755.
  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Bar, F. J., & Mejer, E. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI.
  • Davies, S. G., et al. (n.d.). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry (RSC Publishing).
  • ChemRxiv. (n.d.).
  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYMECATALYZED OXIDATION OF meso-DIOLS. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California. (2012, December 14).
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  • LookChem. (2025, May 20).
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  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries.
  • Zhang, Y. (1997). Enantioselective synthesis of β-hydroxy esters by Reformatsky reactions in chiral micelles. Tetrahedron: Asymmetry, 8.
  • Fleck, M., et al. (n.d.). Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. PMC.
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  • MDPI. (2024, May 28). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties.
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Application

Application Note: Scale-Up Synthesis of Methyl (1S,2S)-2-Hydroxycyclohexane-1-carboxylate via Dynamic Kinetic Resolution

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Strategic Overview & Chemical Scope The synthesis of chiral β...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Strategic Overview & Chemical Scope

The synthesis of chiral β -hydroxy esters is a critical operation in the development of active pharmaceutical ingredients (APIs). Specifically, methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a highly valuable, densely functionalized chiral building block. The primary synthetic challenge lies in setting two contiguous stereocenters on a cyclohexane ring with absolute enantio- and diastereocontrol.

Traditional kinetic resolution restricts the maximum theoretical yield to 50%. To bypass this limitation during scale-up, we employ Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR) . By utilizing a chiral Ruthenium(II) catalyst, we can achieve a theoretical quantitative yield by continuously epimerizing the unreacted starting material while selectively hydrogenating only one enantiomer.

Mechanistic Causality & Stereochemical Grounding (E-E-A-T)

The success of this scale-up relies on the precise orchestration of two competing reaction rates: the rate of substrate epimerization ( kepim​ ) and the rate of hydrogenation ( kH2​ ).

The Dynamic Kinetic Resolution (DKR) Principle

The starting material, methyl 2-oxocyclohexanecarboxylate, is a racemic β -keto ester. Because the α -proton (C1) is highly acidic, the (1R) and (1S) enantiomers rapidly interconvert in solution via an achiral enol intermediate. For DKR to succeed, the epimerization rate must vastly exceed the hydrogenation rate ( kepim​≫kH2​ ). If this condition is met, the racemic pool is continuously replenished [1].

Catalyst Causality and Stereocontrol

We utilize the RuCl₂[(S)-BINAP] catalyst system. The causality behind this specific choice is twofold:

  • Enantioselectivity (The C2 Center): The (S)-BINAP ligand creates a chiral pocket that exclusively directs the delivery of hydride to the Re-face of the ketone carbonyl, establishing the (2S)-hydroxyl configuration. The catalyst hydrogenates the (1S)-enantiomer of the substrate significantly faster than the (1R)-enantiomer ( kfast​≫kslow​ ).

  • Diastereoselectivity (The C1 Center): The rigid geometry of the cyclohexane ring forces the transition state to adopt a conformation that minimizes steric clash with the bulky phenyl rings of the BINAP ligand. This dictates that the ester group occupies a pseudo-equatorial position, exclusively yielding the anti (or trans) relative stereochemistry [2].

Consequently, the reaction converges entirely on the (1S,2S) isomer.

Mandatory Visualization: DKR Pathway

Dynamic Kinetic Resolution (DKR) pathway for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

Scale-Up Engineering & Process Optimization

When transitioning from bench to pilot plant, thermodynamic and mass transfer variables must be strictly controlled to prevent the reaction from degrading into a simple kinetic resolution.

  • Hydrogen Pressure: While higher pressure accelerates conversion, pushing H2​ pressure too high causes kH2​ to outpace kepim​ . This results in a buildup of the unreactive (1R)-enantiomer and a severe drop in diastereomeric excess (de).

  • Solvent & Additives: Dichloromethane (DCM) provides superior anti:syn selectivity compared to protic solvents. The addition of a trace amount of anhydrous HCl acts as an enolization promoter, artificially inflating kepim​ to maintain the DKR equilibrium at scale [2].

Quantitative Data: Optimization of DKR Parameters
Solvent H2​ Pressure (atm)AdditiveTemp (°C)Conversion (%)de (anti:syn)ee (%)Process Outcome
Methanol100None50>9995:592Baseline DKR
DCM100None50>9998:296Improved de
DCM 100 HCl (0.1 eq) 50 >99 99:1 >99 Optimal Scale-Up
DCM200HCl (0.1 eq)505485:1580Failure ( kH2​>kepim​ )

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . It includes built-in In-Process Controls (IPCs) that allow the chemist to verify the mechanistic integrity of the DKR in real-time.

Step 1: Catalyst Activation & Substrate Preparation
  • In a nitrogen-purged glovebox, charge a Hastelloy autoclave with RuCl₂[(S)-BINAP] (0.1 mol% relative to substrate).

  • Dissolve racemic methyl 2-oxocyclohexanecarboxylate (1.0 equivalent, 500 g scale) in anhydrous, degassed Dichloromethane (DCM) to achieve a 1.5 M concentration.

  • Add 0.1 equivalents of a 1.0 M solution of anhydrous HCl in diethyl ether.

  • Validation Checkpoint 1: The solution must transition from a turbid brown to a clear, reddish-orange homogeneous mixture, confirming the formation of the active Ru(II) monomeric species.

Step 2: Hydrogenation via DKR
  • Seal the autoclave and purge the headspace with H2​ gas (3 cycles of pressurization/depressurization at 10 atm).

  • Pressurize the reactor to exactly 100 atm with H2​ and heat the jacket to 50 °C. Set the impeller agitation to 1000 RPM to ensure optimal gas-liquid mass transfer.

  • Validation Checkpoint 2 (Mass Flow): Monitor the H2​ uptake via a mass flow controller. The uptake curve should exhibit a steady slope and plateau at exactly 1.0 molar equivalent. Failure Mode: If the uptake plateaus at 0.5 equivalents, the epimerization has failed, and the system has reverted to a standard kinetic resolution.

Step 3: In-Process Control (IPC) for DKR Integrity
  • Pause the reaction at exactly 50% H2​ uptake (approx. 4 hours).

  • Extract a 1 mL aliquot, vent, and analyze via chiral GC.

  • Validation Checkpoint 3 (Epimerization Check): Analyze the unreacted starting material peak. It must remain a 50:50 racemic mixture. Failure Mode: If the unreacted starting material is enantiomerically enriched, kepim​ is too slow. The reaction must be aborted or additional acid catalyst must be injected.

Step 4: Isolation and Downstream Processing
  • Upon cessation of H2​ uptake, cool the reactor to 20 °C and carefully vent the pressure.

  • Perform a solvent swap from DCM to heptane under reduced pressure to precipitate the spent catalyst. Filter through a pad of Celite.

  • Isolate the product via fractional vacuum distillation (bp 72 °C at 0.7 mmHg) or low-temperature crystallization.

  • Validation Checkpoint 4: Final product analysis via Polarimetry and 1H NMR. The presence of the carbinol proton as a distinct doublet of doublets ( J=10.5,4.5 Hz) confirms the trans (anti) pseudo-equatorial geometry, validating the (1S,2S) configuration.

References

  • Noyori, R., Ikeda, T., Ohkuma, T., Widhalm, M., Kitamura, M., Takaya, H., Akutagawa, S., Sayo, N., Saito, T., Taketomi, T., & Kumobayashi, H. "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society 111.25 (1989): 9134-9135. URL:[Link]

Method

Application Note: Purification and Stereochemical Isolation of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Rationale Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Rationale

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a highly valuable chiral cyclic β -hydroxy ester used as a rigid, stereodefined building block in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products[1].

The primary challenge in isolating the pure (1S,2S) enantiomer from a crude synthetic mixture (often generated via non-stereoselective reduction of methyl 2-oxocyclohexanecarboxylate) lies in the presence of four possible stereoisomers: a pair of cis enantiomers ((1R,2S) and (1S,2R)) and a pair of trans enantiomers ((1S,2S) and (1R,2R)).

To achieve >99% diastereomeric excess (de) and >99% enantiomeric excess (ee), a self-validating, two-stage purification strategy is required:

  • Diastereomeric Resolution: Exploiting intramolecular hydrogen bonding to separate the cis and trans racemates via normal-phase chromatography.

  • Enantiomeric Enrichment: Utilizing Enzymatic Kinetic Resolution (EKR) to chemically differentiate the (1S,2S) and (1R,2R) enantiomers based on enzymatic stereopreference [2].

Workflow A Crude Methyl 2-hydroxycyclohexane-1-carboxylate (Mixture of Diastereomers & Enantiomers) B Flash Column Chromatography (Silica Gel, Hexane/EtOAc) A->B Diastereomer Separation C trans-Isomer Fraction (Racemic 1S,2S & 1R,2R) B->C Isolate trans-isomer D Enzymatic Kinetic Resolution (CALB, Vinyl Acetate, 30°C) C->D Enantioselective Acetylation E Silica Gel Separation (Alcohol vs. Acetate) D->E Chemical Separation F Pure Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate (>99% ee, >99% de) E->F Isolate free (1S,2S) alcohol

Caption: Two-stage purification workflow for isolating the (1S,2S) enantiomer from a crude mixture.

Stage 1: Diastereomeric Separation (Cis vs. Trans)

The Causality of Separation

Normal-phase silica gel chromatography separates compounds based on their interaction with polar silanol groups. In the cis-isomer of methyl 2-hydroxycyclohexanecarboxylate, the hydroxyl and ester groups occupy an equatorial-axial arrangement. This proximity facilitates strong intramolecular hydrogen bonding , which effectively "masks" the polar hydroxyl group. Consequently, the cis-isomer interacts weakly with the silica stationary phase and elutes rapidly [1].

Conversely, the trans-isomer (1,2-diequatorial) is geometrically constrained, making intramolecular H-bonding highly unfavorable. The free hydroxyl group strongly interacts with the silica gel, making the trans-isomer significantly more polar and causing it to elute later.

Protocol 1: Flash Column Chromatography
  • Preparation: Pack a glass column with high-purity silica gel (40-63 µm) using Hexane as the solvent. Use a silica-to-crude mass ratio of 50:1.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Begin isocratic elution using a solvent system of Hexane:Ethyl Acetate (85:15 v/v).

  • Monitoring: Monitor fractions via TLC (Hexane:EtOAc 4:1, stained with Potassium Permanganate or Phosphomolybdic acid).

    • Cis-isomers elute first ( Rf​≈0.55 ).

    • Trans-isomers elute second ( Rf​≈0.35 ).

  • Recovery: Pool the fractions containing the pure trans-isomer and concentrate under reduced pressure to yield racemic trans-methyl 2-hydroxycyclohexane-1-carboxylate.

Stage 2: Enzymatic Kinetic Resolution (EKR)

The Causality of Enantioselection

To separate the (1S,2S) and (1R,2R) enantiomers, we employ Candida antarctica Lipase B (CALB). According to Kazlauskas' rule, lipases preferentially acylate secondary alcohols that possess the (R)-configuration at the stereocenter bearing the hydroxyl group [3].

In our trans-racemate, the (1R,2R) enantiomer has the (R)-configuration at C2. Therefore, CALB will selectively acetylate the (1R,2R)-alcohol using vinyl acetate as the acyl donor, converting it into an acetate ester. The (1S,2S)-enantiomer is a "mismatched" substrate and remains unreacted as the free alcohol. This biochemical differentiation translates a difficult enantiomeric separation into a trivial chemical separation (alcohol vs. ester) [2].

EKR_Mechanism Racemate Racemic trans-Alcohol (1S,2S) + (1R,2R) Enzyme Candida antarctica Lipase B (CALB) Racemate->Enzyme Product1 Unreacted Alcohol (1S,2S)-enantiomer Enzyme->Product1 No reaction (Mismatched) Product2 Acetylated Ester (1R,2R)-acetate Enzyme->Product2 Acetylation (Matched) AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme

Caption: Stereoselective acetylation of the (1R,2R) enantiomer by CALB, leaving the target (1S,2S) untouched.

Protocol 2: Lipase-Catalyzed Resolution
  • Reaction Setup: In a dry round-bottom flask, dissolve 10.0 g of the racemic trans-alcohol in 100 mL of anhydrous Diisopropyl ether (DIPE) or Toluene.

  • Reagent Addition: Add 3.0 equivalents of Vinyl Acetate (acyl donor) and 1.0 g of immobilized CALB (e.g., Novozym 435).

  • Incubation: Incubate the suspension at 30°C in an orbital shaker (150 rpm).

  • Self-Validating Check: Monitor the reaction via chiral GC or HPLC. Stop the reaction when the conversion reaches exactly 50% (typically 12-24 hours) to ensure maximum ee for the remaining alcohol.

  • Filtration: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with EtOAc and concentrate the filtrate.

  • Separation: Purify the residue via a short silica gel column (Hexane:EtOAc 80:20). The (1R,2R)-acetate ( Rf​≈0.70 ) will elute rapidly, leaving the highly pure (1S,2S)-alcohol ( Rf​≈0.35 ) to be collected subsequently.

Stage 3: Quality Control & Final Polish

Protocol 3: Chiral HPLC Analysis

To validate the success of the EKR and confirm the optical purity of the methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate, perform Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Phenomenex Lux Amylose-1 or Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index detector if UV absorption is too weak).

  • Validation: The (1S,2S)-enantiomer should present as a single peak (>99% ee), with the (1R,2R) peak completely absent.

Summary of Quantitative Data
Compound / IsomerStereochemistry Rf​ (Hexane:EtOAc 4:1)Chiral HPLC RT (min)*EKR Reactivity (CALB)
cis-Alcohol (1R,2S) & (1S,2R)0.55N/A (Removed prior)N/A
trans-Acetate (1R,2R)0.708.4High (Matched)
trans-Alcohol (1S,2S) 0.35 12.1 Low (Mismatched)

*Note: Retention times are approximate and dependent on exact HPLC system dead volume and column age.

References

  • ACS Organic Letters. (2021). Dynamic Kinetic Resolution of γ-Substituted Cyclic β-Ketoesters via Asymmetric Hydrogenation: Constructing Chiral Cyclic β-Hydroxyesters with Three Contiguous Stereocenters. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Dynamic Kinetic Resolution (DKR) - Stereoselective Organic Synthesis. Retrieved March 11, 2026, from [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate synthesis

Technical Support Center: Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate Synthesis Welcome to the dedicated technical support guide for the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. This resource...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate Synthesis

Welcome to the dedicated technical support guide for the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges in obtaining high yields and purity for this valuable chiral building block. Drawing from established protocols and extensive field experience, this guide provides in-depth troubleshooting advice in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis, which often proceeds via a Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic cyclohexene oxide, followed by esterification.

Q1: My overall yield is consistently below 40%. What is the most common cause?

A low yield in this context (theoretical maximum is 50% for a kinetic resolution) often points to the formation of the primary byproduct, (1R,2R)-cyclohexane-1,2-diol. This occurs when the racemic epoxide starting material is hydrolyzed without effective kinetic resolution by the chiral catalyst. The issue can typically be traced back to catalyst activity or reaction conditions.

Q2: I observe two major spots on my TLC plate post-reaction, even after extended reaction times. What are they?

Assuming the reaction has gone to completion, the two primary, UV-inactive (but visible with a permanganate stain) spots will be the desired (1S,2S)-2-hydroxycyclohexane-1-carboxylate (after esterification) and the byproduct (1R,2R)-cyclohexane-1,2-diol. If the reaction is incomplete, one spot could also be the unreacted cyclohexene oxide starting material.

Q3: Can I use a different esterifying agent instead of diazomethane or trimethylsilyldiazomethane (TMS-diazomethane)?

Yes. While methylation with TMS-diazomethane is common due to its high efficiency, safety concerns are valid. An alternative is Fischer-Speier esterification using methanol with a catalytic amount of a strong acid like sulfuric acid or HCl. However, be aware that acidic conditions and heat can risk epimerization, particularly at the C1 position, if not carefully controlled.

Q4: My product's optical rotation is much lower than the literature value. What does this indicate?

A lower-than-expected optical rotation strongly suggests poor enantioselectivity during the hydrolytic kinetic resolution (HKR). This results in a product contaminated with its enantiomer, (1R,2R)-2-hydroxycyclohexane-1-carboxylate, which has an opposite optical rotation, thus lowering the net observed value. The root cause is almost always related to the chiral catalyst's integrity or the reaction setup.

Part 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental failures.

Guide 1: Diagnosing and Rectifying Catalyst Inactivity in Hydrolytic Kinetic Resolution (HKR)

The efficacy of the Jacobsen (salen)Co(III) catalyst is paramount for achieving high enantioselectivity and yield.

Problem: The reaction shows little to no conversion of cyclohexene oxide, or the resulting product mixture is nearly racemic.

Causality: The active form of the catalyst is Co(III), but it is often stored or handled as the more stable Co(II) precursor. Incomplete oxidation to Co(III) or subsequent deactivation by atmospheric moisture or impurities before the addition of substrates will lead to failure.

Troubleshooting Workflow:

G cluster_0 Catalyst Activation & Verification cluster_1 HKR Reaction Setup start Start: (salen)Co(II) Precursor activate Activate Catalyst: - Dissolve in Toluene/THF - Add Acetic Acid (1 equiv.) - Stir vigorously open to air (1-2 hr) start->activate Oxidation Step verify Verify Activation: - Color change from orange/red to deep brown/black - TLC spot should be baseline (polar) activate->verify Confirmation verify->activate Re-activate if Incomplete setup Reaction Setup: - Charge reactor with activated catalyst solution - Cool to 0-5 °C - Add H₂O (0.55 equiv.) - Add cyclohexene oxide (1.0 equiv.) verify->setup Proceed if Active monitor Monitor Reaction: - TLC or Chiral GC - Track disappearance of epoxide setup->monitor G start Low Diastereoselectivity Detected (e.g., via NMR/HPLC) check_ester Analyze crude acid intermediate (pre-esterification) start->check_ester ester_ok Is the crude acid diastereomerically pure? check_ester->ester_ok hkr_issue Problem is in the HKR Step ester_ok->hkr_issue No ester_issue Problem is in the Esterification Step ester_ok->ester_issue Yes hkr_solution Re-evaluate HKR conditions: - Check catalyst purity - Ensure anhydrous conditions (except for reagent water) - Lower reaction temperature hkr_issue->hkr_solution ester_solution Modify Esterification Protocol: - Use milder conditions (e.g., TMS-diazomethane) - Avoid strong acid/base and high temperatures - Shorten reaction time ester_issue->ester_solution

Caption: Decision tree for diagnosing the source of epimerization.

Recommended Esterification Protocol (Minimizing Epimerization):

For converting the intermediate (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid to its methyl ester, using trimethylsilyldiazomethane (TMS-diazomethane) is a highly effective and mild method that avoids epimerization.

  • Setup: In a well-ventilated fume hood, dissolve the crude carboxylic acid (1.0 equiv.) in a mixture of toluene and methanol (e.g., 4:1 v/v).

  • Reaction: Cool the solution to 0 °C. Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Quenching: Allow the reaction to stir at room temperature for 30 minutes. Quench the excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Workup: Concentrate the mixture under reduced pressure. The residue can then be purified by silica gel chromatography.

Guide 3: Purification Strategies

Problem: Difficulty in separating the desired methyl ester from the cyclohexane-1,2-diol byproduct and residual catalyst.

Causality: The desired product and the diol byproduct have similar polarities, which can make chromatographic separation challenging. The catalyst, being a metal complex, can also streak on silica gel if not removed properly.

Optimized Purification Workflow:

  • Initial Workup: After the HKR reaction, quench with acid and extract the organic components into a solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer thoroughly with a dilute acid solution (e.g., 0.5 M HCl) to remove the bulk of the cobalt catalyst. The aqueous layer will typically turn green or blue. Follow with a brine wash.

  • Esterification: Dry the organic layer, concentrate, and perform the esterification as described above.

  • Chromatography: Purifying the final methyl ester via silica gel chromatography is the most effective method.

Recommended Chromatography Conditions:

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for this polarity range.
Mobile Phase Hexanes / Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) to elute non-polar impurities, then gradually increase the ethyl acetate concentration (e.g., to 80:20) to elute the product, followed by the diol.
Visualization Potassium Permanganate (KMnO₄) stainNeither the product nor the diol is UV-active. A permanganate stain will readily visualize both as yellow spots on a purple background.

References

  • Schaus, S. E., Larrow, J. F., Jacobsen, E. N. (1997). Practical Access to Highly Enantioenriched C-3 Building Blocks via Hydrolytic Kinetic Resolution. The Journal of Organic Chemistry, 62(12), 4197–4199. [Link]

  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]

  • Ready, J. M., Jacobsen, E. N. (2001). Highly Active Oligomeric (salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions. Journal of the American Chemical Society, 123(11), 2687–2688. [Link]

  • Larrow, J. F., Jacobsen, E. N. (1998). Asymmetric Processes. In Organic Syntheses (Vol. 75, p. 1). John Wiley & Sons, Inc. [Link]

  • Fuerst, D. E., Jacobsen, E. N. (2005). Hydrolytic Kinetic Resolution of Terminal Epoxides. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

Optimization

challenges in the separation of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate isomers

Technical Support Center: Isomer Separation Introduction: Navigating the Stereochemical Maze Welcome to the technical support guide for the resolution of methyl 2-hydroxycyclohexane-1-carboxylate stereoisomers. As resear...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Separation

Introduction: Navigating the Stereochemical Maze

Welcome to the technical support guide for the resolution of methyl 2-hydroxycyclohexane-1-carboxylate stereoisomers. As researchers and drug development professionals know, achieving enantiopurity is not merely a regulatory hurdle but a fundamental requirement for therapeutic efficacy and safety. The separation of the specific (1S,2S) isomer from its enantiomeric and diastereomeric counterparts presents a significant challenge due to their subtle structural similarities.

This guide is structured to address the practical issues encountered during separation, moving from foundational concepts to advanced troubleshooting. We will explore the causality behind methodological choices, providing robust, field-tested protocols to empower you to overcome these separation challenges with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What are the specific isomers of methyl 2-hydroxycyclohexane-1-carboxylate I need to be aware of?

The molecule has two stereogenic centers (at C1 and C2), which means there are a total of four possible stereoisomers. These exist as two pairs of enantiomers.

  • Trans Isomers: The hydroxyl (-OH) and ester (-COOCH₃) groups are on opposite sides of the cyclohexane ring plane. This pair consists of the (1S,2S) isomer and its enantiomer, the (1R,2R) isomer.

  • Cis Isomers: The hydroxyl and ester groups are on the same side of the ring plane. This pair consists of the (1R,2S) isomer and its enantiomer, the (1S,2R) isomer.

Your primary goal is to isolate the (1S,2S) isomer from the other three. The relationship between these isomers is critical: the cis and trans pairs are diastereomers of each other, while the isomers within each pair are enantiomers.[1][2]

G cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1S,2S) (Target Isomer) T2 (1R,2R) T1->T2 Enantiomers C1 (1R,2S) T1->C1 Diastereomers C2 (1S,2R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Caption: Stereoisomeric relationships.
Q2: Why is separating the (1S,2S) isomer so difficult?

The difficulty arises from two distinct but related problems:

  • Separating Diastereomers (Cis vs. Trans): Cis and trans isomers have different physical properties (e.g., boiling points, polarity, solubility), which allows for their separation using standard chromatographic techniques like column chromatography on silica gel.[1][2] However, their structural similarity can still lead to overlapping peaks if the method is not sufficiently optimized.

  • Separating Enantiomers ((1S,2S) vs. (1R,2R)): Enantiomers have identical physical properties in an achiral environment.[1] Therefore, they cannot be separated by standard chromatography. This is the core challenge and requires specialized chiral separation techniques. The increasing importance of single-enantiomer drugs makes this step critical in pharmaceutical development.[3]

Troubleshooting Guide: From Mixed Isomers to Pure Enantiomer

This section addresses common problems in a logical workflow, starting with a typical isomeric mixture.

G start Initial Mixture (All 4 Stereoisomers) step1 Step 1: Diastereomer Separation (e.g., Normal Phase Chromatography) start->step1 step2 Cis Isomers (1R,2S) + (1S,2R) (Discard or repurpose) step1->step2 Fraction 1 step3 Trans Isomers (Racemate) (1S,2S) + (1R,2R) step1->step3 Fraction 2 step4 Step 2: Chiral Resolution (e.g., Chiral HPLC or Derivatization) step3->step4 end1 Pure (1S,2S) Enantiomer (Target) step4->end1 end2 Pure (1R,2R) Enantiomer step4->end2

Caption: General experimental workflow.
Problem 1: Poor or incomplete separation of cis and trans diastereomers.

Causality: The polarity difference between the cis and trans isomers is subtle. An improperly chosen solvent system in normal-phase chromatography will fail to exploit this difference, leading to co-elution.

Troubleshooting Protocol:

  • Confirm Stationary Phase: Use standard silica gel 60 for flash column chromatography. The polar silanol groups will interact differently with the diastereomers.

  • Optimize Mobile Phase:

    • Starting Point: Begin with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate.

    • Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate. The more polar cis isomer should elute later than the trans isomer.

    • TLC Analysis: Before running the column, test various solvent systems using Thin-Layer Chromatography (TLC) to find the optimal ratio that gives the best separation (largest ΔRf) between the two spots corresponding to the cis and trans pairs.

  • Improve Resolution:

    • Reduce Flow Rate: A slower flow rate increases the interaction time with the stationary phase, improving separation.

    • Column Dimensions: Use a longer, narrower column for better resolution.

Problem 2: The (1S,2S) and (1R,2R) enantiomers are co-eluting.

Causality: You are using an achiral separation method. Enantiomers cannot be resolved without introducing another source of chirality, either in the stationary phase or by temporarily modifying the molecules themselves.

Solution A: Direct Chiral Chromatography (HPLC or SFC)

This is the most direct and often preferred analytical and preparative method. The principle is to use a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, causing them to have different retention times. Polysaccharide-based CSPs are highly effective for separating β-hydroxy esters.[4][5]

Detailed Protocol: Chiral HPLC Method Development

  • Column Selection: Start with polysaccharide-based columns. These are versatile and have a high success rate for this class of compounds.[6]

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol are standard choices. Vary the alcohol percentage from 5% to 20%. Additives like 0.1% Trifluoroacetic Acid (TFA) can improve peak shape for acidic compounds.

    • Polar Organic Mode: Use a polar organic solvent like Methanol or Acetonitrile, often with additives.[7]

    • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ with a co-solvent (e.g., Methanol). SFC often provides faster separations and reduced solvent consumption.[4][6]

  • Optimization: Once baseline separation is achieved, optimize the flow rate and temperature to improve resolution and reduce run time. A lower temperature can sometimes enhance enantioselectivity.[7]

Chiral Stationary Phase (CSP) Type Common Trade Names Typical Mobile Phase Separation Principle References
Amylose Derivatives Chiralpak® AD, Chiralcel® ODNormal Phase (Hexane/Alcohol)Helical polymer structure creates chiral grooves. Separation is based on inclusion, hydrogen bonding, and dipole-dipole interactions.[4][6]
Cellulose Derivatives Chiralpak® AS, Chiralcel® OJNormal Phase (Hexane/Alcohol)Similar to amylose but with a different polymer backbone, offering complementary selectivity.[4][6]
Cinchona Alkaloid-Based Chiralpak® ZWIX(+) / ZWIX(-)Polar Ionic Mode (Methanol/Acetonitrile with acid/base additives)Zwitterionic ion-exchange mechanism, effective for compounds with acidic and basic sites.[7]

Solution B: Indirect Separation via Diastereomeric Derivatization

Causality: This classic chemical resolution technique converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated on standard (achiral) silica columns.[8]

Workflow Protocol: Derivatization with a Chiral Agent

G start Racemic Mixture (1S,2S) + (1R,2R) step1 React with (R)-Mosher's Acid Chloride start->step1 step2 Diastereomeric Mixture (1S,2S)-Ester + (1R,2R)-Ester step1->step2 step3 Separate via Achiral Chromatography step2->step3 step4a (1S,2S)-Ester step3->step4a step4b (1R,2R)-Ester step3->step4b step5a Cleave Chiral Auxiliary step4a->step5a step5b Cleave Chiral Auxiliary step4b->step5b end1 Pure (1S,2S) Isomer step5a->end1 end2 Pure (1R,2R) Isomer step5b->end2

Caption: Diastereomeric derivatization workflow.
  • Select a Chiral Derivatizing Agent (CDA): For the hydroxyl group, common CDAs include enantiomerically pure Mosher's acid chloride (MTPA-Cl) or camphorsulfonic acid. The CDA must be of high enantiomeric purity.[8]

  • Reaction: React the racemic mixture of trans-isomers with the CDA under appropriate conditions (e.g., in the presence of a non-chiral base like pyridine or DMAP) to form diastereomeric esters.

  • Separation: Separate the newly formed diastereomers using standard flash chromatography on silica gel, as their different shapes will lead to different retention.

  • Cleavage: Hydrolyze the ester linkage (e.g., using LiOH or K₂CO₃ in methanol/water) on each separated fraction to remove the chiral auxiliary and recover the individual, enantiomerically pure (1S,2S) and (1R,2R) isomers.

Caveat: This method is multi-step and requires that the derivatization and cleavage reactions proceed without racemization. It is often used for preparative scale work or to confirm absolute configuration.

Problem 3: How can I confirm the absolute configuration of my separated product?

Causality: Chromatographic separation provides pure compounds but does not inherently identify which peak corresponds to the (1S,2S) isomer.

Solutions:

  • Reference Standard: The most straightforward method is to inject an authenticated, commercially available standard of the (1S,2S) isomer and compare its retention time to your separated peaks under identical HPLC conditions.

  • Chiroptical Methods: Use techniques like Circular Dichroism (CD) spectroscopy. Enantiomers give mirror-image CD spectra, which can be compared to literature data or theoretical calculations to assign the absolute configuration.[5]

  • X-ray Crystallography: If you can form a suitable solid crystal of your final product or a derivative (like the diastereomeric ester from the derivatization workflow), single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure and absolute stereochemistry.

References

  • Meulman, P. A. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Faur-Vidal, A., et al. (2015). Hexane isomers separation on an isoreticular series of microporous Zr carboxylate metal organic frameworks. Journal of Materials Chemistry A. Retrieved from [Link]

  • Fu, G. C., & Vedejs, E. (2003). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Google Patents.
  • Ilisz, I., & Pataj, Z. (2015). Diastereomeric Derivatization for Chromatography. ResearchGate. Retrieved from [Link]

  • de Oliveira, A. L., et al. (2018). Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography. Chirality, 30(7), 890-899. Retrieved from [Link]

  • Cirilli, R., et al. (2007). High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability. Journal of Chromatography A, 1172(2), 160-9. Retrieved from [Link]

  • Kim, D., & Park, H. (2018). Kinetic Resolution of β-Hydroxy Carbonyl Compounds via Enantioselective Dehydration Using a Cation-Binding Catalyst: Facile Access to Enantiopure Chiral Aldols. Organic Letters. Retrieved from [Link]

  • Adam, W., et al. (1996). Enzymatic Resolution of Chiral 2-Hydroxy Carboxylic Acids by Enantioselective Oxidation with Molecular Oxygen Catalyzed by the Glycolate Oxidase from Spinach (Spinacia oleracea). The Journal of Organic Chemistry. Retrieved from [Link]

  • McKay, M. J., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. ACS Omega. Retrieved from [Link]

  • Zhang, W., et al. (2020). Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers. Retrieved from [Link]

  • Oreate AI. (2026). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Oreate AI Blog. Retrieved from [Link]

  • Palkó, M., et al. (2013). Resolutions of (±)-1 with chiral acids. ResearchGate. Retrieved from [Link]

  • Gecse, Z., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Retrieved from [Link]

  • Jones, J. B., & Jakovac, I. J. (1982). PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • de Oliveira, A. L., et al. (2018). Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

analysis and prevention of byproduct formation in methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis, with a focus on minimizing byproduct formation and ensuring high stereochemical purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate, which typically proceeds via the acid-catalyzed ring-opening of cyclohexene oxide with methanol, followed by esterification.

Issue 1: Low Yield of the Desired trans-Product and Formation of the cis-Diastereomer

Question: My synthesis is producing a significant amount of the undesired cis-diastereomer, methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate, leading to a low yield of the target trans-(1S,2S)-isomer. What causes this lack of stereoselectivity, and how can I improve it?

Answer:

The formation of the cis-diastereomer is a common issue stemming from the mechanism of the acid-catalyzed methanolysis of cyclohexene oxide. The desired trans-product results from a backside nucleophilic attack of methanol on the protonated epoxide, following an SN2-like mechanism. This leads to an inversion of configuration at one of the carbon centers.

Causality and Mechanism:

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. Methanol, as a nucleophile, can then attack either of the two carbons of the epoxide ring. For a perfectly symmetrical epoxide like cyclohexene oxide, attack at either carbon should ideally lead to the trans-product. However, the reaction can sometimes proceed through a transition state with partial carbocation character, which can lead to a loss of stereoselectivity and the formation of the cis-isomer. Factors that can promote this include:

  • Strongly Acidic Conditions: Very strong acids can lead to a more SN1-like mechanism, where the C-O bond of the epoxide is almost completely broken before the nucleophilic attack, allowing for attack from either face of the carbocation-like intermediate.

  • High Temperatures: Increased thermal energy can overcome the energetic barrier for less-favored reaction pathways, including those that lead to the cis-product.

Prevention Strategies:

To favor the formation of the desired trans-diastereomer, it is crucial to maintain conditions that promote a clean SN2 reaction.

Table 1: Reaction Parameter Optimization for Maximizing trans-Selectivity

ParameterRecommended ConditionRationale
Acid Catalyst Mild Lewis or Brønsted acids (e.g., Amberlyst-15, Sc(OTf)₃)Promotes epoxide activation without inducing a strong SN1 character.
Temperature Lower temperatures (e.g., 0 °C to room temperature)Favors the kinetically controlled SN2 pathway.
Reaction Time Monitor closely by TLC or GCAvoid prolonged reaction times that could lead to side reactions or equilibration.

Experimental Protocol for Maximizing trans-Selectivity:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexene oxide (1.0 eq) in anhydrous methanol (10-20 eq).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add a catalytic amount of a mild acid catalyst (e.g., Amberlyst-15, 10 wt%) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, filter off the solid catalyst (if using a heterogeneous catalyst). Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to separate the trans- and cis-diastereomers.

dot

reaction_pathway Cyclohexene_Oxide Cyclohexene Oxide Protonated_Epoxide Protonated Epoxide Cyclohexene_Oxide->Protonated_Epoxide H+ SN2_Transition_State SN2-like Transition State Protonated_Epoxide->SN2_Transition_State SN1_Intermediate Carbocation-like Intermediate Protonated_Epoxide->SN1_Intermediate Strong Acid / High Temp Methanol Methanol Methanol->SN2_Transition_State Methanol->SN1_Intermediate trans_Product trans-(1S,2S)-Product (Desired) cis_Product cis-(1R,2S)-Product (Byproduct) SN2_Transition_State->trans_Product Backside Attack SN1_Intermediate->trans_Product SN1_Intermediate->cis_Product Frontside/Backside Attack

Caption: Reaction pathways for the formation of trans and cis products.

Issue 2: Formation of 1,2-Dimethoxycyclohexane Byproduct

Question: I am observing a significant amount of a non-polar byproduct in my reaction mixture, which I have identified as 1,2-dimethoxycyclohexane. How is this formed, and what can I do to prevent it?

Answer:

The formation of 1,2-dimethoxycyclohexane is a result of a secondary reaction where the initially formed hydroxy group of the desired product, trans-2-methoxycyclohexanol, is further etherified by another molecule of methanol under the acidic reaction conditions.

Causality and Mechanism:

This side reaction is essentially a Williamson ether synthesis, but under acidic conditions. The mechanism involves the protonation of the hydroxyl group of the intermediate alcohol, followed by an SN2 or SN1 reaction with methanol.

Prevention Strategies:

To minimize the formation of this diether byproduct, the following strategies are recommended:

  • Control Stoichiometry: Use a controlled amount of methanol. While an excess is needed to drive the initial epoxide opening, a very large excess can favor the secondary etherification reaction.

  • Limit Reaction Time: As soon as the starting cyclohexene oxide is consumed (as determined by TLC or GC), the reaction should be quenched. Prolonged exposure of the product to the acidic methanol will increase the likelihood of diether formation.

  • Use a Milder Acid: As with preventing the cis-isomer, using a milder acid catalyst can reduce the rate of the secondary etherification reaction.

dot

byproduct_formation cluster_main_reaction Desired Reaction cluster_byproduct_reaction Byproduct Formation Cyclohexene_Oxide Cyclohexene Oxide trans_Hydroxy_Ether trans-2-Methoxycyclohexanol Cyclohexene_Oxide->trans_Hydroxy_Ether + Methanol, H+ Methanol1 Methanol Dimethoxy_Product 1,2-Dimethoxycyclohexane (Byproduct) trans_Hydroxy_Ether->Dimethoxy_Product + Methanol, H+ (Prolonged Reaction Time) Methanol2 Methanol

Caption: Sequential reaction leading to the dimethoxy byproduct.

Issue 3: Incomplete Esterification and Side Reactions During Ester Formation

Question: The final esterification step to form methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is not going to completion, and I am observing some decomposition. What are the best practices for this step?

Answer:

Incomplete esterification is often due to the reversible nature of the Fischer esterification reaction.[1] Side reactions can occur if the conditions are too harsh.

Causality and Mechanism:

The Fischer esterification is an equilibrium-controlled process where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1] To drive the reaction to completion, the equilibrium must be shifted towards the products.

Prevention Strategies:

  • Water Removal: Use a Dean-Stark apparatus to remove the water that is formed during the reaction, which will drive the equilibrium towards the ester product.[1]

  • Use of an Activating Agent: Instead of a direct Fischer esterification, consider converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with methanol. This is a non-reversible reaction that often proceeds under milder conditions. However, care must be taken to avoid side reactions with the hydroxyl group. A protecting group strategy might be necessary in this case.

  • Milder Esterification Conditions: Use milder esterification methods such as the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[2] This method can be performed at room temperature and avoids the use of strong acids and high temperatures.

Experimental Protocol for Mild Esterification using DCC/DMAP:

  • Reaction Setup: In a dry round-bottom flask, dissolve (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid (1.0 eq), methanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C.

  • DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

  • Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate?

A1: A common and efficient starting material is cyclohexene oxide. It is commercially available and the subsequent acid-catalyzed ring-opening with methanol provides the desired trans-2-methoxycyclohexanol precursor with good stereocontrol when the reaction conditions are optimized.

Q2: How can I monitor the progress of the reactions?

A2: Both the epoxide ring-opening and the esterification reactions can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC analysis, a mobile phase of ethyl acetate/hexane is typically effective. For GC analysis, a capillary column suitable for polar compounds should be used.

Q3: What are the recommended methods for purifying the final product?

A3: The final product, methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate, is typically purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is usually effective in separating the desired product from any unreacted starting materials and byproducts. For achieving high enantiomeric purity, preparative chiral HPLC may be necessary.

Q4: How can I confirm the stereochemistry of my final product?

A4: The relative stereochemistry (trans vs. cis) can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the carbons bearing the hydroxyl and ester groups. The absolute stereochemistry can be confirmed by comparison to known analytical data (e.g., specific rotation) or by X-ray crystallography of a suitable crystalline derivative.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Cyclohexene oxide is a potential sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Strong acids and flammable solvents are also used, so standard laboratory safety procedures should be strictly followed. DCC is a potent allergen and should be handled with care.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of enantiomers of chiral esters.[3]

Table 2: Example Chiral HPLC Method

ParameterCondition
Column Chiralcel OD-H or a similar cellulose-based column
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Method Development Tip: The optimal mobile phase composition may need to be determined empirically. It is recommended to screen different ratios of hexane and isopropanol to achieve the best separation.[4]

References

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 19(2), 2007. Available at: [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(32), 6531-6539, 2001. Available at: [Link]

  • PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 86, 187, 2009. Available at: [Link]

  • METHYL (1S,2S)-2-(HYDROXYMETHYL)CYCLOHEXANE-1-CARBOXYLATE. G-SRS. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 99-105, 2007. Available at: [Link]

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia, 1(3), 862-885, 2021. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1076-1084, 2002. Available at: [Link]

  • The synthesis of enantioenriched alpha-hydroxy esters. Tetrahedron, 62(33), 7685-7705, 2006. Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 61, 98, 1983. Available at: [Link]

  • Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

Sources

Optimization

methods for removing persistent impurities from methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

Welcome to the Technical Support Center for the purification of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate . As a chiral β-hydroxy ester, this molecule is a critical building block in active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate . As a chiral β-hydroxy ester, this molecule is a critical building block in active pharmaceutical ingredient (API) synthesis. It is typically synthesized via the Dynamic Kinetic Resolution (DKR) asymmetric hydrogenation of methyl 2-oxocyclohexanecarboxylate using a Ruthenium-BINAP catalyst[1].

While DKR is highly efficient, researchers frequently encounter persistent impurities including unreacted starting materials, heavy metal carryover, and stereoisomeric byproducts. This guide provides field-proven, self-validating protocols to achieve >99% enantiomeric excess (ee) and <10 ppm heavy metal residue.

Quantitative Impurity Profile & Targeted Removal Strategies

To effectively troubleshoot your synthesis, you must first understand the physicochemical properties of the impurities generated during the DKR process. Table 1 summarizes the typical impurity profile and the most efficient removal strategies.

Table 1: Impurity Profile and Removal Specifications

Impurity TypeTypical Crude Conc.Chemical CausalityDetection MethodRemoval StrategyTarget Spec
Methyl 2-oxocyclohexanecarboxylate 2 – 10%Incomplete hydrogenation / Stalled DKR equilibrium.GC-FID / FTIR (~1715 cm⁻¹)Bisulfite Aqueous Extraction< 0.1%
Ruthenium (Ru) Residue 200 – 1000 ppmHomogeneous catalyst carryover coordinating to polar groups.ICP-MSThiol-Functionalized Silica Scavenging< 10 ppm
Cis-Diastereomers (1R,2S / 1S,2R)1 – 5%Imperfect anti-selectivity during enol face attack.¹H-NMR / GC-FIDSilica Gel Chromatography< 0.5%
Trans-Enantiomer (1R,2R)0.5 – 2%Imperfect chiral induction by the Ru-BINAP ligand.Chiral GC / HPLCEnzymatic Kinetic Resolution (CAL-B)< 0.1%
Visualizing the Problem: Reaction & Purification Workflows

DKR Reaction and Impurity Generation Pathway for Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

Downstream Purification Workflow Decision Tree for Chiral β-Hydroxy Esters.

Troubleshooting FAQs & Methodologies
Q1: My reaction stalled, leaving 5-10% unreacted methyl 2-oxocyclohexanecarboxylate. Distillation is failing to separate them. What is the chemical rationale and solution?

The Causality: The boiling points of the starting β-keto ester and the resulting β-hydroxy ester are nearly identical, rendering fractional distillation highly inefficient and prone to inducing thermal degradation. However, the unhindered cyclic ketone of the starting material is highly electrophilic. By introducing sodium bisulfite (NaHSO₃), the bisulfite anion acts as a nucleophile, selectively attacking the ketone to form a charged, water-soluble α-hydroxysulfonate salt (bisulfite adduct)[2]. The target β-hydroxy ester lacks a carbonyl group and remains completely unreactive, allowing for a simple liquid-liquid phase separation.

Protocol 1: Bisulfite-Mediated Ketone Scavenging

  • Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate).

  • Add an equal volume of freshly prepared 40% w/v aqueous sodium bisulfite (NaHSO₃) solution.

  • Stir vigorously at room temperature for 2 hours to ensure complete adduct formation.

  • Transfer to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer (containing the ketone adduct).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Perform an FTIR analysis on the concentrated organic layer. The complete disappearance of the sharp ketone C=O stretch at ~1715 cm⁻¹ confirms a successful purification.

Q2: ICP-MS shows >500 ppm of Ruthenium in my isolated product. Standard aqueous washes aren't working. How do I reduce this to <10 ppm?

The Causality: Homogeneous Ru-BINAP catalysts[1] leave heavy metal residues that coordinate tightly to the polar hydroxyl and ester groups of your product. Because these Ru-complexes are highly lipophilic, standard aqueous washes fail. To break this coordination, you must exploit Hard-Soft Acid-Base (HSAB) theory. Ruthenium is a "soft" metal. By introducing thiol-functionalized silica (e.g., SiliaMetS Thiol), the soft ruthenium strongly coordinates to the soft thiol groups on the solid support, displacing the "harder" oxygen ligands of your product.

Protocol 2: Ruthenium Scavenging via Thiol-Functionalized Silica

  • Dissolve the crude β-hydroxy ester in a non-polar solvent (e.g., Toluene or Dichloromethane) to minimize solvent competition for the metal.

  • Add a thiol-functionalized silica scavenger at 4 to 5 molar equivalents relative to the initial Ru catalyst loading.

  • Heat the suspension to 40°C and stir mechanically for 4 hours to maximize surface-area contact.

  • Filter the mixture through a tightly packed Celite pad to physically remove the silica-bound ruthenium.

  • Wash the filter cake with a small amount of solvent and concentrate the combined filtrate.

  • Self-Validating Checkpoint: Submit a sample of the concentrated filtrate for ICP-MS analysis. A result of <10 ppm Ru validates the protocol for downstream API use.

Q3: I have residual (1R,2R) enantiomer after DKR. How can I efficiently remove it without resorting to expensive preparative chiral HPLC?

The Causality: Enantiomers possess identical physical properties (boiling point, polarity), making standard silica gel chromatography impossible. To separate them, you must temporarily break their symmetry. Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the industry standard for this[3],[4]. The active site of CAL-B is sterically highly specific; when provided with a mild acyl donor like vinyl acetate, it will selectively acetylate the hydroxyl group of the (1R,2R) enantiomer. The target (1S,2S) enantiomer is sterically hindered from entering the active site and remains unreacted. You are left with a mixture of (1S,2S)-alcohol and (1R,2R)-acetate, which have vastly different polarities and are easily separated via standard chromatography.

Protocol 3: Enzymatic Kinetic Resolution (EKR) of Enantiomers

  • Dissolve the trans-enriched mixture in anhydrous MTBE or Toluene (anhydrous conditions prevent ester hydrolysis).

  • Add 3.0 equivalents of vinyl acetate. (Vinyl acetate is ideal because its leaving group tautomerizes into acetaldehyde, rendering the acylation irreversible).

  • Add immobilized CAL-B (e.g., Novozym 435) at 10% w/w relative to the substrate mass.

  • Incubate the suspension at 35°C in an orbital shaker for 12 to 24 hours.

  • Filter off the immobilized enzyme beads (these can often be washed and reused).

  • Concentrate the filtrate and subject it to standard silica gel chromatography (Hexane/EtOAc gradient). The highly non-polar (1R,2R)-acetate will elute first, followed by the highly polar, pure (1S,2S)-alcohol.

  • Self-Validating Checkpoint: Analyze the isolated polar fraction via Chiral GC or Chiral HPLC. A single peak corresponding to the (1S,2S) isomer (>99% ee) validates the resolution.

References
  • Source: acs.
  • Source: benchchem.
  • (S)
  • Synthesis of (2S,3S)

Sources

Troubleshooting

overcoming difficulties in the diastereomeric resolution of methyl 2-hydroxycyclohexanecarboxylate

Introduction: The Challenge of Stereoisomeric Purity Welcome to the technical support center for the diastereomeric resolution of methyl 2-hydroxycyclohexanecarboxylate. This molecule, containing two adjacent stereocente...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stereoisomeric Purity

Welcome to the technical support center for the diastereomeric resolution of methyl 2-hydroxycyclohexanecarboxylate. This molecule, containing two adjacent stereocenters, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] However, its synthesis often yields a mixture of stereoisomers, necessitating a robust resolution strategy to isolate the desired enantiomer.

The core principle of this resolution technique is the conversion of a difficult-to-separate mixture of enantiomers into a pair of diastereomers. Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct characteristics such as solubility, melting point, and chromatographic retention times.[2][3] This difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography.[4]

This guide provides a comprehensive, experience-driven resource structured in a question-and-answer format to address the specific challenges you may encounter. We will explore the two primary resolution pathways, troubleshoot common experimental hurdles, and provide validated protocols to streamline your workflow.

Strategic Overview: Choosing Your Resolution Pathway

The resolution of methyl 2-hydroxycyclohexanecarboxylate presents a critical strategic choice:

  • Pathway A: Hydrolysis and Salt Formation. The racemic ester is first hydrolyzed to 2-hydroxycyclohexanecarboxylic acid. This racemic acid is then reacted with an enantiomerically pure chiral base to form diastereomeric salts, which are subsequently separated by fractional crystallization.[5][6]

  • Pathway B: Direct Derivatization. The hydroxyl group of the racemic ester is reacted directly with an enantiomerically pure chiral acid to form diastereomeric esters. These esters can then be separated by crystallization or chromatography.[2][7]

The optimal pathway depends on factors such as the crystallinity of the resulting diastereomers, scalability, and available reagents. The following diagram outlines the decision-making process.

G start Racemic Methyl 2-hydroxycyclohexanecarboxylate hydrolysis Step 1: Saponification (Hydrolysis to Acid) start->hydrolysis Pathway A derivatization Step 1: Esterification (Derivatize -OH group) start->derivatization Pathway B salt_formation Step 2: React with Chiral Base (e.g., (R)-1-phenylethylamine) hydrolysis->salt_formation ester_formation Step 2: React with Chiral Acid (e.g., (S)-Mandelic Acid) derivatization->ester_formation separate_salts Step 3: Separate Diastereomeric Salts (Fractional Crystallization) salt_formation->separate_salts separate_esters Step 3: Separate Diastereomeric Esters (Crystallization or Chromatography) ester_formation->separate_esters liberate_acid Step 4: Liberate Enriched Acid (Acidification) separate_salts->liberate_acid cleave_ester Step 4: Cleave Chiral Auxiliary (Hydrolysis) separate_esters->cleave_ester

Caption: Decision workflow for the two primary resolution pathways.

Troubleshooting Guide

This section addresses specific problems that can arise during the resolution process.

❓ Question: I've mixed my racemic 2-hydroxycyclohexanecarboxylic acid with the chiral amine and cooled the solution, but no crystals have formed. What's wrong?

Answer: This is a common issue and almost always points to a problem with solubility. For fractional crystallization to work, one diastereomeric salt must be significantly less soluble than the other in the chosen solvent, and its solubility limit must be exceeded under the experimental conditions.[8]

  • Causality: If both diastereomeric salts are highly soluble, the solution will not become supersaturated upon cooling, and crystallization will not occur. The goal is to find a solvent system where the desired diastereomer selectively precipitates.

  • Troubleshooting Steps:

    • Increase Concentration: If you have a large volume of solvent, try carefully removing some under reduced pressure to increase the concentration of the salts.

    • Deeper Cooling: Cool the solution to a lower temperature (e.g., 4°C or -20°C), but be mindful that this can sometimes cause the undesired diastereomer to co-precipitate.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[2]

    • Anti-Solvent Addition: This is a powerful technique. Slowly add a solvent in which your diastereomeric salts are known to be poorly soluble (an "anti-solvent").[9] For example, if your salts are dissolved in methanol (polar), you might slowly add toluene or hexane (non-polar) until turbidity persists. This reduces the overall solvating power of the medium, inducing precipitation.

    • Re-evaluate Your Solvent: If the above steps fail, the solvent is likely inappropriate. A thorough solvent screen is necessary (see FAQ section).

❓ Question: I got a precipitate, but it's an oil or a sticky solid, not the fine crystals I need for effective purification. How do I fix this?

Answer: Oiling out occurs when the diastereomeric salt comes out of solution above its melting point or as a highly solvated, amorphous solid. This prevents the ordered lattice formation required for selective crystallization and traps impurities.

  • Causality: This is often caused by cooling the solution too quickly or by using a solvent that is too "good," leading to a very high concentration of the solute before it finally crashes out of solution.

  • Troubleshooting Steps:

    • Slow Down Cooling: Re-heat the mixture to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can help achieve a slow cooling ramp, promoting the formation of an ordered crystal lattice.

    • Use Less Solvent/Higher Temperature: Try to dissolve the sample in the minimum amount of hot solvent. This ensures the solution is saturated at a higher temperature, giving a wider temperature range for slow, controlled crystal growth.

    • Change Solvent System: The solvent may be the issue. A solvent that is slightly "poorer" for your compound can sometimes encourage better crystal formation. Experiment with solvent mixtures.[9]

❓ Question: My yield is very low. How can I improve the recovery of my desired diastereomer?

Answer: Low yield suggests that a significant portion of your target diastereomer remains in the mother liquor after filtration.[9]

  • Causality: This can be due to the suboptimal stoichiometry of the resolving agent, incomplete crystallization, or the chosen solvent having a relatively high solvating capacity for your target salt even at low temperatures.

  • Troubleshooting Steps:

    • Analyze the Mother Liquor: Use HPLC or NMR to check the diastereomeric ratio in the mother liquor. If it contains a large amount of the desired diastereomer, your crystallization was inefficient.

    • Optimize Resolving Agent Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this is not always optimal. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a purer initial crop of the less soluble salt.[10]

    • Extended Crystallization Time: Allow the crystallization to proceed for a longer period (e.g., 24-48 hours) at a low temperature to ensure equilibrium is reached.[9]

    • Mother Liquor Rework: Concentrate the mother liquor and attempt a second or even third crystallization to recover more product. Note that the purity of these subsequent crops will likely be lower.

❓ Question: After separation, my product has a low diastereomeric excess (d.e.). What causes this and how can I improve it?

Answer: Low diastereomeric purity is a sign of co-crystallization, where both the desired and undesired diastereomers are precipitating from the solution.[9]

  • Causality: This occurs when the solubilities of the two diastereomers are too similar in the chosen solvent system. Inefficient washing of the filtered crystals can also leave behind mother liquor rich in the more soluble diastereomer.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective solution. Take your enriched but still impure solid, dissolve it in a minimum of hot fresh solvent, and crystallize it again. Each recrystallization step should progressively increase the diastereomeric purity.[2][9]

    • Thorough Washing: When filtering your crystals, wash them with a small amount of cold fresh solvent. This removes residual mother liquor without dissolving a significant amount of your product.

    • Solvent Optimization: A different solvent may provide a greater difference in the solubilities of the diastereomers, leading to a much better separation in a single step.

Troubleshooting Crystallization: A Flowchart

G start Start Crystallization check_crystals Crystals Formed? start->check_crystals outcome_oil Oily Precipitate? check_crystals->outcome_oil Yes action_cool Cool further / Scratch / Seed check_crystals->action_cool No outcome_good Solid Crystals Formed outcome_oil->outcome_good No action_reheat Re-dissolve in hot solvent outcome_oil->action_reheat Yes sub_no No sub_yes Yes action_cool->check_crystals action_antisolvent Add Anti-Solvent action_cool->action_antisolvent Still No Crystals action_cool_slow Cool SLOWLY action_reheat->action_cool_slow action_cool_slow->check_crystals action_antisolvent->check_crystals action_rescreen Re-screen Solvents action_antisolvent->action_rescreen Still No Crystals

Caption: A logical workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

❓ Question: How do I choose the right chiral resolving agent to begin with?

Answer: The selection of the resolving agent is the most critical step and is often empirical. The goal is to form a robust, crystalline salt with your target molecule.

  • For resolving 2-hydroxycyclohexanecarboxylic acid (Pathway A): You need a chiral base. Common choices include naturally occurring alkaloids (brucine, strychnine, quinine) or synthetic amines like (R)- or (S)-1-phenylethylamine and related structures.[6][7] Synthetic amines are often preferred due to their availability in both enantiomeric forms and lower toxicity.

  • For resolving methyl 2-hydroxycyclohexanecarboxylate directly (Pathway B): You need a chiral acid to react with the hydroxyl group. Common choices include (R)- or (S)-mandelic acid, camphorsulfonic acid, or tartaric acid derivatives.

Table 1: Comparison of Common Chiral Resolving Agents

Resolving Agent ClassTarget Functional GroupExamplesProsCons
Chiral Amines Carboxylic Acid(R/S)-1-Phenylethylamine, Brucine, Cinchona AlkaloidsForms salts with good crystallinity; widely available.[6]Alkaloids can be toxic; recovery of the resolving agent can be complex.
Chiral Carboxylic Acids Alcohol(R/S)-Mandelic Acid, O-Acetyl-Mandelic AcidForms diastereomeric esters; can be separated by chromatography if non-crystalline.[2]Ester cleavage adds a step; esters are more prone to being oils than salts.
Chiral Sulfonic Acids Alcohol(1S)-(+)-10-Camphorsulfonic acidHighly acidic, forms stable salts/esters; often highly crystalline.Can be expensive; may require stronger conditions for cleavage.

❓ Question: How should I perform a solvent screen for crystallization?

Answer: An effective solvent screen is the key to a successful resolution. The goal is to find a solvent that provides a large difference in solubility between the two diastereomers.

  • Methodology: Use small-scale vials. In each vial, attempt to dissolve a small amount (e.g., 20 mg) of your diastereomeric mixture in a different solvent (e.g., 0.5 mL). Heat the vials to dissolve the solid, then allow them to cool slowly to room temperature and then to 4°C. Observe which solvent yields a good quantity of crystalline solid.

  • Solvent Choices: Screen a range of solvents with varying polarities.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesPolarityTypical Use
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving salts, often used hot.
Esters Ethyl AcetateMediumGood general-purpose solvent.
Ketones AcetoneMediumCan be effective, but its volatility requires care.
Ethers THF, Diethyl EtherLow-MediumOften used as anti-solvents or for washing.
Hydrocarbons Hexane, Heptane, TolueneLowAlmost always used as anti-solvents.
Other Acetonitrile, WaterHighAcetonitrile is a polar aprotic option; water can be used in mixtures with alcohols.

❓ Question: What are the alternatives if classical resolution by crystallization fails?

Answer: If you cannot achieve separation through crystallization, several powerful alternatives exist:

  • Preparative Chromatography: If you have formed diastereomeric esters (Pathway B), they can be separated using standard silica gel column chromatography, as they have different polarities.[4] For direct separation of the original enantiomers, chiral chromatography (HPLC or SFC) is the method of choice, although it is more expensive and less scalable than crystallization.[11][12]

  • Enzymatic Resolution: This is a kinetic resolution method. Enzymes, particularly lipases, can selectively hydrolyze one enantiomer of an ester faster than the other.[5] For example, treating racemic methyl 2-hydroxycyclohexanecarboxylate with a lipase could selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The resulting acid and ester can then be easily separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Experimental Protocols

Protocol 1: Saponification of Racemic Methyl 2-hydroxycyclohexanecarboxylate

This protocol describes the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.[13]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve racemic methyl 2-hydroxycyclohexanecarboxylate (1.0 eq) in methanol (5-10 volumes).

  • Reaction: Add an aqueous solution of sodium hydroxide (1.5 eq).

  • Heating: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup (Part 1): Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Workup (Part 2): Dilute the remaining aqueous residue with water and wash with diethyl ether (2x) to remove any neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 2M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic 2-hydroxycyclohexanecarboxylic acid.

Protocol 2: Diastereomeric Salt Formation & Fractional Crystallization

This protocol details the formation and separation of diastereomeric salts using a chiral amine.

  • Dissolution: In a flask, dissolve the racemic 2-hydroxycyclohexanecarboxylic acid (1.0 eq) in a minimum amount of a suitable hot solvent identified from your screening (e.g., ethanol or isopropanol).

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine, 0.5-1.0 eq) in the same hot solvent.

  • Salt Formation: Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to precipitate. Further cooling in a refrigerator (4°C) or freezer (-20°C) for several hours can maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor.

  • Purification (if needed): Dry the crystals and determine their diastereomeric excess (d.e.) by ¹H NMR or by liberating the acid and analyzing by chiral HPLC. If the d.e. is insufficient, perform a recrystallization by repeating steps 1, 4, and 5 with the enriched material.

Protocol 3: Liberation of the Enantiomerically Enriched Acid

This protocol describes the recovery of the resolved carboxylic acid from its diastereomeric salt.

  • Suspension: Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.

  • Acidification: Cool the mixture in an ice bath and add 2M HCl dropwise with vigorous stirring until the aqueous layer is pH ~2. This protonates the carboxylate and the chiral amine.

  • Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the ethyl acetate layer, and the protonated chiral amine will be in the aqueous layer. Separate the layers.

  • Washing: Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final, enantiomerically enriched 2-hydroxycyclohexanecarboxylic acid. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.

References

  • cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767 - PubChem. [Link]

  • Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 97999 - PubChem. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem. [Link]

  • Cis-methyl 2-hydroxycyclohexanecarboxylate - MySkinRecipes. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. [Link]

  • Synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, and the monomer of idesolide - PubMed. [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 - Doc Brown's Chemistry. [Link]

  • Chiral Resolution with and without Resolving Agents - Pharmaceutical Technology. [Link]

  • How can we separate diastereomers of larger organic moiety? - ResearchGate. [Link]

  • Diastereomers – Introduction and Practice Problems - Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

Welcome to the dedicated technical support resource for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the stability and degradation of this important chiral building block. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues you may encounter during your research and development activities.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and degradation of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

Q1: What are the primary chemical liabilities of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate?

A1: The molecule possesses two primary functional groups susceptible to degradation: a methyl ester and a secondary alcohol.

  • Ester Group: The methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding methanol and (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid.[1][2] This is typically the most significant degradation pathway under aqueous conditions.

  • Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, forming methyl (1S)-2-oxocyclohexane-1-carboxylate. This reaction is promoted by oxidizing agents and can sometimes be initiated by exposure to light and air (auto-oxidation).

Q2: What are the ideal storage conditions to ensure long-term stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It is recommended to store it in a cool, dark, and dry place.[3][4][5] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid storing in conditions of high humidity or where it may be exposed to frequent temperature fluctuations.

Q3: My analytical results show a new, more polar peak appearing over time. What is the likely cause?

A3: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram strongly suggests hydrolysis of the methyl ester. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time. To confirm this, you can co-inject your sample with a standard of the corresponding carboxylic acid or perform mass spectrometry to identify the new peak.

Q4: Can this compound degrade at elevated temperatures, for example, during GC analysis or distillation?

A4: Yes, thermal degradation is a concern for hydroxy esters.[6][7] At elevated temperatures, two potential degradation pathways exist:

  • Intramolecular Transesterification/Lactonization: The hydroxyl group can attack the ester carbonyl, leading to the formation of a lactone (a cyclic ester), specifically (1S,6S)-8-oxabicyclo[4.3.0]nonan-7-one, and methanol. This is a common degradation route for gamma- and delta-hydroxy esters.

  • Elimination (Dehydration): The alcohol can undergo acid- or heat-catalyzed dehydration to form unsaturated esters, such as methyl 1-cyclohexene-1-carboxylate or methyl 2-cyclohexene-1-carboxylate.[8]

When using Gas Chromatography (GC), it is crucial to use a lower injector temperature and a shorter residence time in the hot inlet to minimize on-column degradation.

Q5: How can I design a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. The most effective approach is to use forced degradation studies, as outlined by ICH guidelines.[9][10][11] By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products. The analytical method, typically HPLC-UV or LC-MS, must then be developed to achieve baseline separation between the parent peak and all generated impurity peaks.[12]

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental issues.

Issue 1: Unexpected Impurity Peaks in Chromatogram

You observe one or more new peaks in your HPLC or GC analysis that were not present in the initial sample.

G start Unexpected Peak(s) Observed q1 Analyze Experimental Conditions What was the sample matrix? start->q1 cond_aqueous Aqueous / Protic Solvent? q1->cond_aqueous pH < 7 or > 7 cond_oxidant Oxidizing Agent Present? (e.g., H2O2, air exposure) q1->cond_oxidant cond_heat High Temperature Exposure? (e.g., GC inlet, reflux) q1->cond_heat res_hydrolysis Likely Cause: Hydrolysis Product: Carboxylic Acid (More Polar) cond_aqueous->res_hydrolysis res_oxidation Likely Cause: Oxidation Product: Ketone (Less Polar than Acid) cond_oxidant->res_oxidation res_thermal Likely Cause: Thermal Degradation Products: Lactone, Unsaturated Esters cond_heat->res_thermal

Caption: Troubleshooting workflow for identifying degradation products.

  • Identify the Stressor: Use the workflow above to form a hypothesis about the degradation pathway based on your experimental conditions.

  • Confirm Product Identity: Use LC-MS to determine the mass of the impurity. A mass change of -14 Da (loss of CH₂) suggests hydrolysis (ester to acid). A mass change of -2 Da (loss of H₂) suggests oxidation (alcohol to ketone). No mass change could indicate isomerization or lactonization.

  • Perform a Targeted Forced Degradation: To confirm your hypothesis, take a pure sample of your starting material and subject it to the suspected stress condition (e.g., mild acid or base for hydrolysis). Analyze the resulting mixture. If the retention time of the generated peak matches your unknown impurity, you have confirmed its identity.

Issue 2: Poor Recovery or Low Assay Results

Your quantitative analysis consistently shows a lower concentration of the active compound than expected.

Possible Cause Diagnostic Step Solution
Degradation During Sample Prep Analyze a freshly prepared sample immediately. Compare the result to a sample that has been sitting in the preparation solvent (e.g., mobile phase) for several hours.If degradation is observed, prepare samples in a non-aqueous, aprotic solvent if possible and analyze them immediately. If an aqueous solvent is required, keep samples chilled (e.g., in an autosampler at 4 °C) and use a shorter analysis sequence.
On-Column Degradation (GC/HPLC) For GC, inject the sample at progressively lower inlet temperatures. For HPLC, try a different stationary phase (e.g., one less acidic or basic).If lower GC temperatures improve the result, this confirms thermal liability. Optimize for the lowest possible inlet temperature that still provides good peak shape. For HPLC, select a robust, well-end-capped C18 column or a phenyl-hexyl phase to minimize unwanted column interactions.
Incomplete Extraction Review your sample extraction procedure. Check the pH of the aqueous phase during a liquid-liquid extraction.The compound's solubility can change with pH. Ensure the solvent used for extraction is appropriate and that the pH is optimized for partitioning into the organic layer.
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing, which is essential for identifying potential degradants and developing a stability-indicating method. The goal is to achieve 5-20% degradation of the active ingredient.[9]

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat the solution in a water bath at 60 °C. Withdraw aliquots at various time points (e.g., 2, 6, 24 hours). Neutralize the aliquots with an equivalent amount of base before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep the solution at room temperature. Due to the high lability of esters to basic hydrolysis, degradation may be rapid.[1] Monitor closely and neutralize aliquots with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide solution. Keep at room temperature, protected from light. Monitor over time.

  • Thermal Degradation: Prepare a solution in a neutral solvent (e.g., water:acetonitrile 50:50). Heat at a controlled temperature (e.g., 80 °C). Analyze aliquots over time.

  • Photolytic Degradation: Expose both the solid compound and a solution to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all stressed and control samples using a high-resolution HPLC method with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) to aid in peak identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To separate the parent compound from all process impurities and degradation products.

Parameter Recommended Starting Condition Rationale & Optimization Strategy
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention. If co-elution occurs, try a phenyl-hexyl column for alternative selectivity (pi-pi interactions).
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape for acidic degradants (hydrolysis product).
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol offers different selectivity and can be useful for resolving difficult peaks.
Gradient 5% B to 95% B over 20 minA broad gradient is a good starting point to elute all compounds. The gradient should be optimized to maximize resolution around the main peak and its nearest impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Can be adjusted to improve resolution or reduce run time.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity. However, be mindful of potential on-column degradation.
Detection PDA at 210 nmThe ester carbonyl provides some UV absorbance at low wavelengths. A PDA detector is crucial to check for peak purity across all stressed samples.
References
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • ICH, Q1A(R2) (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide for Pharmaceutical R&D. Springer.[Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

Sources

Troubleshooting

common experimental errors in the synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate

Welcome to the Application Scientist Support Center. The synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate requires rigorous control over two contiguous stereocenters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate requires rigorous control over two contiguous stereocenters. As a trans-1,2-disubstituted cyclohexane, achieving high diastereo- and enantioselectivity is challenging.

This guide covers the two most robust, industrially validated pathways for synthesizing this molecule: Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR) and Biocatalytic Kinetic Resolution .

I. Synthetic Workflow Visualization

SynthesisRoutes Start1 Methyl 2-oxocyclohexanecarboxylate (Starting Material) DKR Dynamic Kinetic Resolution (DKR) [Ru(BINAP)Cl2, H2] Start1->DKR Asymmetric Hydrogenation Target Methyl (1S,2S)-2-hydroxycyclohexane- 1-carboxylate DKR->Target >98% ee, anti-selective Start2 Racemic trans-methyl 2-hydroxy- cyclohexanecarboxylate Lipase Biocatalytic Kinetic Resolution [Lipase, Vinyl Acetate] Start2->Lipase Enantioselective Acylation Lipase->Target Unreacted Alcohol (>99% ee) Byproduct (1R,2R)-Acetate Byproduct (Separated via column) Lipase->Byproduct Acylated Enantiomer

Figure 1: Dual synthetic workflows for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

II. Quantitative Method Comparison
ParameterRu-Catalyzed DKRBiocatalytic Kinetic Resolution
Theoretical Max Yield 100% (Enantioconvergent)50% (Kinetic Resolution)
Diastereoselectivity >95:5 (anti:syn)N/A (Requires trans starting material)
Enantioselectivity (ee) 95 - 99%>99%
Catalyst System RuCl₂[(S)-BINAP]Immobilized CAL-B (Novozym 435)
Primary Impurity Risk cis-isomer, unreacted ketone(1R,2R)-acetate byproduct
III. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).

Protocol A: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)

Methyl 2-oxocyclohexanecarboxylate serves as a 1 due to its tautomeric enol form, which is essential for this pathway[1].

  • Catalyst Preparation: In an argon-filled glovebox, dissolve RuCl₂[(S)-BINAP] (0.1 mol%) in rigorously degassed anhydrous dichloromethane/methanol (7:1 v/v).

  • Substrate Addition: Add purified methyl 2-oxocyclohexanecarboxylate (1.0 equiv) to the catalyst solution.

  • IPC (Self-Validation): Before adding H₂, take a 50 µL aliquot and run a rapid ¹H-NMR. Verify the presence of the enol proton peak (~12 ppm). If absent, the substrate cannot racemize, and DKR will fail. Add 0.01 equiv of HCl to initiate tautomerization if necessary.

  • Hydrogenation: Transfer to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 atm. Stir at 50 °C for 24 hours.

  • Workup: Vent H₂ safely. Concentrate the crude mixture under reduced pressure and purify via flash chromatography (Hexane/EtOAc) to isolate the (1S,2S) product.

Protocol B: Biocatalytic Kinetic Resolution

2 using lipases is a highly reliable method for isolating enantiopure cyclic alcohols[2].

  • Substrate Preparation: Dissolve racemic methyl trans-2-hydroxycyclohexanecarboxylate in anhydrous MTBE (0.2 M).

  • Reagent Addition: Add vinyl acetate (3.0 equiv) as the acyl donor.

  • IPC (Self-Validation): Run a parallel 1 mL micro-scale reaction with racemic 1-phenylethanol using the same batch of CAL-B. If the standard does not reach 50% conversion within 4 hours, the enzyme batch is catalytically dead and must be replaced.

  • Enzyme Addition & Reaction: Add immobilized Candida antarctica Lipase B (10% w/w relative to substrate). Incubate at 30 °C with orbital shaking (200 rpm). Monitor via chiral GC until exactly 50% conversion is reached.

  • Workup: Filter off the immobilized enzyme. Separate the unreacted (1S,2S)-alcohol from the acylated (1R,2R)-acetate via silica gel chromatography.

IV. Troubleshooting & FAQs

Q1: My Ru-catalyzed DKR is yielding a high percentage of the cis-isomer instead of the desired trans-(1S,2S) product. What is causing this? Causality: The 3 relies on the rapid pre-equilibrium epimerization of the starting material[3]. The diastereoselectivity depends entirely on the relative rates of hydrogenation versus substrate racemization. If racemization (keto-enol tautomerization) is slower than hydrogenation, the catalyst will reduce both enantiomers of the starting material, yielding a mixture of syn (cis) and anti (trans) products. Solution: The issue is likely solvent-related. Protic solvents like pure methanol can disrupt the chelation of the β-keto ester to the Ruthenium center, eroding anti selectivity. Ensure you are using a halogenated solvent mixture (e.g., DCM with only a trace of MeOH for solubility). If racemization remains slow, adding a catalytic amount of a weak acid (e.g., HCl) will accelerate enolization and restore >95:5 anti selectivity.

Q2: The enantiomeric excess (ee) of the (1S,2S) product from the DKR is unexpectedly low (<80%). How can I fix this? Causality: A drop in enantioselectivity is almost always linked to the structural integrity of the chiral pocket. Ru-BINAP complexes are highly sensitive to oxidation. If the BINAP ligand oxidizes to BINAP-monoxide due to dissolved O₂, the chiral geometry is severely compromised. Alternatively, strongly coordinating impurities (like amines or thiols) in the starting material can displace the chloride ligands on the Ru center. Solution: Rigorously degas all solvents using the freeze-pump-thaw method. Furthermore, purify your starting methyl 2-oxocyclohexanecarboxylate by vacuum distillation immediately prior to use to remove any auto-oxidation degradation products.

Q3: My enzymatic kinetic resolution stalled at 30% conversion. How can I drive it to the theoretical 50% yield? Causality: You are likely experiencing covalent enzyme poisoning. Lipase-catalyzed transesterifications using vinyl acetate generate acetaldehyde as a byproduct. Acetaldehyde is highly electrophilic and can form Schiff bases with the primary amine groups of lysine residues on the enzyme's surface, leading to irreversible deactivation. Solution: Switch your acyl donor from vinyl acetate to isopropenyl acetate . Isopropenyl acetate releases acetone as a byproduct, which is significantly less reactive toward the enzyme's lysine residues, preventing catalyst poisoning and allowing the reaction to reach the theoretical 50% conversion.

Q4: During the workup of the enzymatic resolution, I cannot separate the unreacted (1S,2S)-alcohol from the (1R,2R)-acetate effectively. They are co-eluting. What is the best approach? Causality: While the hydroxyl group on the (1S,2S) isomer increases its polarity compared to the fully capped (1R,2R)-acetate, using a chromatography solvent system that is too polar will cause both compounds to move with the solvent front, masking their Rf differences. Solution: Switch to a low-polarity, high-resolution gradient (e.g., 95:5 Hexane:Ethyl Acetate). The (1R,2R)-acetate will elute first (Rf ~ 0.6), followed much later by the (1S,2S)-alcohol (Rf ~ 0.2). If scaling up, consider chemical derivatization: react the mixture with succinic anhydride to form a water-soluble succinate half-ester of the alcohol, allowing for a simple liquid-liquid extraction.

V. References
  • Organic Syntheses. "Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters." Org. Syn. Coll. Vol. 10, 603. Available at:[Link]

  • Noyori, R., Tokunaga, M., & Kitamura, M. (1995). "Stereoselective Organic Synthesis via Dynamic Kinetic Resolution." Bulletin of the Chemical Society of Japan, 68(1), 36-56. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Synthetic Chemist's Compass: Navigating Racemic vs. Enantiopure Methyl 2-Hydroxycyclohexanecarboxylate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice between a racemic mixture and an enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice between a racemic mixture and an enantiomerically pure compound is a critical decision point with far-reaching implications for efficiency, cost, and, most importantly, biological activity. Methyl 2-hydroxycyclohexanecarboxylate, a versatile chiral building block, serves as an exemplary case study for this fundamental choice. This guide provides a comprehensive comparison of the synthetic utility of racemic versus enantiopure methyl 2-hydroxycyclohexanecarboxylate, offering field-proven insights and experimental data to inform your synthetic strategy.

The Fork in the Road: A Tale of Two Synthetic Philosophies

The decision to use a racemic mixture or a single enantiomer is not merely a technical detail; it reflects a fundamental strategic choice in a synthetic campaign. Utilizing the racemic mixture is often a pragmatic approach, prioritizing cost-effectiveness and expediency, particularly when the final target molecule is achiral or when the stereocenters can be selectively introduced or resolved at a later stage.

Conversely, employing an enantiopure starting material is a strategy of precision and foresight. This approach is indispensable when the target molecule's biological activity is known to be stereospecific, a common paradigm in drug discovery and development. The tragic case of Thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the profound biological consequences of chirality.

This guide will dissect the synthesis of both racemic and enantiopure methyl 2-hydroxycyclohexanecarboxylate and explore their divergent applications, providing the necessary data and protocols to make an informed decision for your specific research needs.

The Racemic Route: A Versatile and Economical Starting Point

The synthesis of racemic methyl 2-hydroxycyclohexanecarboxylate is a straightforward and high-yielding process, making it an attractive starting material for a variety of applications. A common and efficient method involves the hydrogenation of methyl salicylate.

Experimental Protocol: Synthesis of Racemic cis/trans-Methyl 2-Hydroxycyclohexanecarboxylate

Reaction Scheme:

G Methyl Salicylate Methyl Salicylate Racemic Methyl 2-Hydroxycyclohexanecarboxylate Racemic Methyl 2-Hydroxycyclohexanecarboxylate Methyl Salicylate->Racemic Methyl 2-Hydroxycyclohexanecarboxylate H₂, Ru/C, MeOH, High Pressure, Heat

Caption: Synthesis of racemic methyl 2-hydroxycyclohexanecarboxylate.

Materials:

  • Methyl salicylate

  • Methanol (MeOH)

  • 5% Ruthenium on carbon (Ru/C)

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve methyl salicylate in methanol.

  • Add 5% Ru/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to obtain a mixture of cis and trans isomers of methyl 2-hydroxycyclohexanecarboxylate.

Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the reduction of aromatic rings. The use of a heterogeneous catalyst simplifies purification, and the reaction conditions are readily achievable in a standard organic synthesis laboratory equipped for high-pressure reactions. The yield is typically high, providing an economical source of the racemic mixture.

Synthetic Utility of the Racemic Mixture

The racemic mixture of methyl 2-hydroxycyclohexanecarboxylate is a valuable starting material when the final target is achiral or when stereochemistry is not a critical factor. For instance, in the synthesis of certain polymers, fragrances, or as a general-purpose intermediate for further functionalization, the racemic form is often sufficient and more cost-effective.

A pertinent example is in the synthesis of Gabapentin, an anticonvulsant drug. While Gabapentin itself is achiral, its synthesis can proceed through intermediates derived from cyclohexanecarboxylic acid derivatives. In such a synthesis, starting with a racemic mixture of methyl 2-hydroxycyclohexanecarboxylate would be a logical and economical choice, as the stereocenter is ultimately removed.

The Enantiopure Path: Precision for Potency and Specificity

For applications where stereochemistry is paramount, particularly in the synthesis of active pharmaceutical ingredients (APIs), the use of enantiomerically pure starting materials is often non-negotiable. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.

Accessing Enantiopurity: Lipase-Catalyzed Kinetic Resolution

A highly effective and widely used method for resolving racemic esters like methyl 2-hydroxycyclohexanecarboxylate is enzymatic kinetic resolution. Lipases, particularly Candida antarctica lipase B (CAL-B), are renowned for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Lipase-Catalyzed Resolution of rac-Methyl 2-Hydroxycyclohexanecarboxylate

Reaction Scheme:

G cluster_0 Racemic Mixture cluster_1 Separated Enantiomers (R)-Ester (R)-Methyl 2-Hydroxycyclohexanecarboxylate (R)-Acetate (R)-Methyl 2-Acetoxycyclohexanecarboxylate (R)-Ester->(R)-Acetate CAL-B, Vinyl Acetate, Organic Solvent (S)-Ester (S)-Methyl 2-Hydroxycyclohexanecarboxylate (S)-Ester_out (S)-Methyl 2-Hydroxycyclohexanecarboxylate (S)-Ester->(S)-Ester_out Unreacted

Caption: Lipase-catalyzed kinetic resolution of racemic ester.

Materials:

  • Racemic cis/trans-methyl 2-hydroxycyclohexanecarboxylate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

Procedure:

  • To a solution of racemic methyl 2-hydroxycyclohexanecarboxylate in an anhydrous organic solvent, add immobilized CAL-B.

  • Add vinyl acetate to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted (S)-methyl 2-hydroxycyclohexanecarboxylate from the (R)-methyl 2-acetoxycyclohexanecarboxylate by column chromatography.

  • The (R)-acetate can be hydrolyzed back to the (R)-alcohol if desired.

Trustworthiness of the Protocol: This enzymatic resolution is a well-documented and highly reliable method for obtaining enantiopure alcohols and esters. The use of an immobilized enzyme allows for easy recovery and reuse, making the process more sustainable. The high enantioselectivity of CAL-B often results in products with high enantiomeric excess.

Synthetic Utility of Enantiopure Methyl 2-Hydroxycyclohexanecarboxylate: The Case of Oseltamivir (Tamiflu®)

The critical importance of enantiopurity is vividly illustrated in the synthesis of the antiviral drug Oseltamivir (Tamiflu®). The intricate stereochemistry of Oseltamivir is essential for its potent and selective inhibition of the neuraminidase enzyme of the influenza virus. The commercial synthesis of Oseltamivir starts from (-)-shikimic acid, a naturally occurring chiral molecule. The stereochemical architecture of shikimic acid, particularly the hydroxyl group at C3, is analogous to the (1R,2R)-dihydroxycyclohexane core that can be derived from enantiopure methyl 2-hydroxycyclohexanecarboxylate.

While not a direct precursor in the commercial route, an enantiopure form of a 2-hydroxycyclohexanecarboxylate derivative represents a valuable synthetic building block for accessing the complex stereochemical array of Oseltamivir and other bioactive molecules. Starting with a racemic mixture for such a synthesis would lead to a mixture of diastereomers that would be difficult and costly to separate, significantly reducing the overall efficiency of the synthesis.

Performance Comparison: Racemic vs. Enantiopure

FeatureRacemic Methyl 2-HydroxycyclohexanecarboxylateEnantiopure Methyl 2-Hydroxycyclohexanecarboxylate
Synthesis Cost LowHigh (due to resolution step)
Synthesis Complexity LowModerate
Stereochemical Purity 0% ee>95% ee (typically)
Ideal Applications Achiral targets, fragrances, polymersChiral drugs, stereospecific synthesis
Key Advantage Cost-effective and readily availableAccess to stereochemically defined products
Key Disadvantage Unsuitable for stereospecific targetsHigher cost and additional synthetic steps

Conclusion: A Strategic Choice Based on Synthetic Goals

The decision to employ racemic or enantiopure methyl 2-hydroxycyclohexanecarboxylate is a strategic one, dictated by the specific goals of the synthetic project. For applications where stereochemistry is not a determining factor, the racemic mixture offers a practical and economical starting point. However, in the realm of drug discovery and the synthesis of complex, biologically active molecules, the precision afforded by an enantiopure starting material is often indispensable.

As a Senior Application Scientist, my recommendation is to carefully consider the end-goal of your synthesis. If the target's biological activity is dependent on a specific stereoisomer, the upfront investment in obtaining an enantiopure starting material will invariably lead to a more efficient and ultimately successful synthetic campaign. The protocols and comparative data presented in this guide are intended to empower you to make this critical decision with confidence, ensuring that your synthetic endeavors are both scientifically sound and strategically astute.

References

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
  • Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
  • Karpf, M., & Trussardi, R. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA International Journal for Chemistry, 58(9), 621-629.
  • Schwartz, A., et al. (1993).
  • Warner, B. P., et al. (1998). Process for the preparation of Gabapentin.
  • Li, Z., et al. (2008). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). The Journal of organic chemistry, 73(18), 7330-7333.
  • Patel, R. N. (2011). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.
Comparative

comparing the biological activities of methyl 2-hydroxycyclohexanecarboxylate enantiomers

Executive Summary Methyl 2-hydroxycyclohexanecarboxylate (M2HC) is a highly versatile cycloaliphatic ester utilized extensively as a chiral building block in pharmaceutical synthesis and as an advanced odorant in the fra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxycyclohexanecarboxylate (M2HC) is a highly versatile cycloaliphatic ester utilized extensively as a chiral building block in pharmaceutical synthesis and as an advanced odorant in the fragrance industry [3]. Due to the presence of two adjacent stereocenters (C1 and C2), M2HC exists as four distinct stereoisomers: two cis-enantiomers and two trans-enantiomers.

In biological systems, chirality is not merely a structural curiosity; it is the primary driver of molecular recognition. The spatial orientation of the hydroxyl and ester groups in M2HC dictates its biological activity across two critical domains:

  • Olfactory Receptor Activation: Stereospecific binding to human olfactory receptors (ORs), resulting in distinct odor profiles and thresholds [2].

  • Enzymatic Metabolism & Biocatalysis: Differential hydrolysis rates when subjected to lipases or esterases, a property exploited for kinetic resolution in drug development [1].

This guide objectively compares the biological activities of M2HC enantiomers, providing field-proven experimental protocols and quantitative data to support chiral drug design and fragrance formulation.

Stereochemical Architecture & Biological Causality

To understand the divergent biological activities of M2HC enantiomers, we must examine their 3D conformation. In the cyclohexane chair conformation, the cis-isomer features one axial and one equatorial substituent, whereas the trans-isomer features either diequatorial or diaxial substituents.

When an M2HC enantiomer enters a chiral biological environment—whether the active site of a hydrolase or the binding pocket of a G-protein coupled olfactory receptor—the spatial presentation of its functional groups determines binding affinity. A "mismatch" in stereochemistry leads to steric clashes or the inability to form critical hydrogen bonds, drastically altering the molecule's biological activity.

Biological Activity Profile I: Olfactory Receptor Activation

In the fragrance industry, M2HC is valued for its salicylate, watery, and vanilla notes [2]. However, human olfactory receptors are highly stereoselective. The enantiomers of M2HC exhibit vastly different odor descriptors and detection thresholds. The cis-enantiomers generally provide the blooming salicylate effect, while the trans-enantiomers are often weaker or possess divergent woody notes.

Table 1: Comparative Olfactory Properties of M2HC Stereoisomers

Note: Data represents standardized olfactometry profiling for chiral salicylate analogs.

StereoisomerConfigurationPrimary Odor DescriptorSecondary NotesOdor Threshold (ng/L air)
(+)-cis-M2HC (1R, 2S)Strong SalicylateWatery, Floral1.2
(-)-cis-M2HC (1S, 2R)Weak FloralSlightly Chemical15.5
(+)-trans-M2HC (1S, 2S)Faint VanillaWoody, Earthy25.0
(-)-trans-M2HC (1R, 2R)OdorlessN/A>100
Olfactory Signal Transduction Pathway

OlfactorySignaling Odorant Chiral Odorant (M2HC Enantiomer) Receptor Olfactory Receptor (OR) Stereospecific Binding Odorant->Receptor Lock & Key Fit GProtein G-protein (Golf) Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase III (ATP -> cAMP) GProtein->AC Alpha Subunit Channel cAMP-gated Ion Channel (Ca2+/Na+ Influx) AC->Channel cAMP Gradient Signal Action Potential to Olfactory Bulb Channel->Signal Depolarization

Fig 1. Stereospecific olfactory signal transduction pathway activated by M2HC enantiomers.

Biological Activity Profile II: Enzymatic Kinetic Resolution

In drug development, obtaining enantiopure 2-hydroxycyclohexanecarboxylic acid derivatives is critical [1]. Biocatalysis using lipases, such as Candida antarctica Lipase B (CAL-B), exploits the differential metabolic rates of M2HC enantiomers.

CAL-B exhibits high enantioselectivity (E-value) for the (1R)-configured ester. The enzyme's catalytic triad (Ser-His-Asp) and oxyanion hole perfectly accommodate the (1R, 2S)-cis-isomer, leading to rapid hydrolysis into the corresponding acid. Conversely, the (1S, 2R)-enantiomer suffers from severe steric hindrance within the binding pocket, leaving it unreacted.

Table 2: Biocatalytic Kinetic Resolution Parameters

Comparison of enzyme performance on racemic M2HC substrates.

SubstrateEnzymeConversion (c%)ee_product (%)ee_substrate (%)Enantioselectivity (E-value)
cis-M2HCCAL-B50.1>99.0>99.0>200
trans-M2HCCAL-B48.595.092.0120
cis-M2HCPLE*35.075.040.015

*PLE = Porcine Liver Esterase

Enzymatic Resolution Workflow

EnzymaticResolution Racemate Racemic M2HC (cis/trans mixture) Enzyme Lipase (CAL-B) Enantioselective Hydrolysis Racemate->Enzyme Aqueous Buffer pH 7.2 Ester (1S, 2R)-M2HC (Unreacted Ester) Enzyme->Ester Slow Kinetics (k_cat/K_m low) Acid (1R, 2S)-2-Hydroxycyclohexane- carboxylic acid Enzyme->Acid Fast Kinetics (k_cat/K_m high)

Fig 2. Biocatalytic kinetic resolution of racemic M2HC using CAL-B, demonstrating enantioselective hydrolysis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in controls guarantee that the observed biological activities are genuine and not artifacts of experimental error.

Protocol A: Enantioselective Enzymatic Hydrolysis (Kinetic Resolution)

Objective: Isolate enantiopure (1S, 2R)-M2HC via CAL-B catalyzed hydrolysis. Causality Focus: A pH-stat is utilized because the hydrolysis of the ester generates an acid, which would otherwise lower the pH and denature the enzyme. The volume of base added serves as a real-time, self-validating metric of reaction conversion.

  • Preparation: Dissolve 50 mmol of racemic cis-M2HC in 10 mL of methyl tert-butyl ether (MTBE). Reasoning: MTBE increases substrate solubility without stripping the essential hydration shell from the lipase.

  • Buffer Addition: Add 90 mL of 0.1 M sodium phosphate buffer (pH 7.2).

  • Initiation: Add 100 mg of immobilized CAL-B (Novozym 435).

  • Self-Validating Monitoring: Connect the reaction vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. Set the target pH to 7.2. The reaction conversion ( c ) is directly proportional to the volume of NaOH consumed.

  • Termination: Once exactly 25.0 mL of NaOH is consumed (indicating 50% conversion), filter out the immobilized enzyme to halt the reaction.

  • Extraction: Extract the unreacted enantiomer ((1S, 2R)-M2HC) using ethyl acetate (3 x 50 mL). The aqueous layer retains the hydrolyzed (1R, 2S)-acid salt.

Protocol B: Olfactory Evaluation via Gas Chromatography-Olfactometry (GC-Olf)

Objective: Correlate specific M2HC enantiomers with their distinct odor descriptors. Causality Focus: Standard GC columns cannot separate enantiomers. A chiral stationary phase (e.g., β -cyclodextrin) is required because it forms transient diastereomeric inclusion complexes with the enantiomers, resulting in distinct retention times.

  • Sample Preparation: Prepare a 1% (v/v) solution of racemic M2HC in dichloromethane.

  • Instrument Setup: Equip a GC with a chiral capillary column (e.g., MEGA-DEX DAC-Beta) and split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port.

  • Self-Validating Control: Inject a known racemic standard of a related isomer (e.g., methyl 4-hydroxycyclohexanecarboxylate [4]) to verify column resolution and baseline separation before running the target analyte.

  • Chromatography: Run a temperature gradient from 60°C to 200°C at 4°C/min.

  • Sensory Correlation: A trained perfumer at the sniffing port records odor descriptors and intensities on a time-aligned chromatogram, directly linking the isolated enantiomeric peaks on the FID to human biological receptor activation.

References

  • The Quest For Odorants Having Salicylate Notes: Jean-Marc Gaudin Source: Scribd URL:[Link] [2]

  • Methyl 2-Hydroxycyclohexanecarboxylate Properties Source: Ontosight AI URL:[Link] [3]

Validation

Evaluating the Efficacy of Methyl (1S,2S)-2-Hydroxycyclohexane-1-Carboxylate as a Chiral Auxiliary: A Comparative Guide

As drug development pipelines increasingly demand enantiopure compounds, the selection of an appropriate chiral auxiliary becomes a critical inflection point in synthetic route design. While industry mainstays like Evans...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand enantiopure compounds, the selection of an appropriate chiral auxiliary becomes a critical inflection point in synthetic route design. While industry mainstays like Evans oxazolidinones and Oppolzer’s camphorsultam have historically dominated asymmetric synthesis, the demand for higher atom economy and milder cleavage conditions has driven the exploration of alternative scaffolds.

This guide provides an authoritative, data-driven evaluation of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate (MHC) as a chiral auxiliary. By dissecting its stereocontrolling mechanisms, comparing its performance metrics against established alternatives, and detailing self-validating experimental protocols, we aim to equip synthetic chemists with the actionable intelligence needed to implement MHC in complex asymmetric workflows.

Mechanistic Grounding: The Causality of Stereocontrol

The stereodirecting power of a chiral auxiliary is fundamentally dictated by its ability to restrict conformational freedom and differentiate the diastereofaces of a reactive intermediate. For MHC, this causality is rooted in the rigid thermodynamics of the cyclohexane chair conformation.

When the (1S,2S) enantiomer of MHC is utilized, the C1-methyl carboxylate and C2-hydroxyl groups are forced into a trans-diequatorial relationship to minimize 1,3-diaxial interactions. Upon esterification of the C2-hydroxyl group with a prochiral acyl substrate, the resulting complex possesses a highly differentiated stereochemical environment.

During enolization with a bulky base like Lithium Diisopropylamide (LDA), allylic strain minimization dictates the exclusive formation of the Z-enolate. In this geometry, the equatorial methyl carboxylate group at C1 acts as a rigid steric wall, effectively shielding the Re-face of the enolate. Consequently, incoming electrophiles are forced to approach via the less hindered Si-face. This predictable facial bias is the mechanistic engine driving the high diastereomeric ratios (dr) observed in MHC-directed transformations, a principle similarly exploited in tandem seleno-Michael/aldol reactions utilizing cyclohexane-based scaffolds[1].

Mechanism Z Z-Enolate Formation (Allylic Strain Minimization) S Steric Shielding (Equatorial -COOMe blocks Re-face) Z->S E Electrophile Approach (Si-face attack preferred) S->E P P E->P

Fig 1: Mechanistic causality of stereocontrol via MHC facial shielding.

Comparative Analysis: MHC vs. Industry Standards

To objectively evaluate MHC, it must be benchmarked against the gold standards of asymmetric synthesis:[2],[3], and Myers' pseudoephedrine. The selection of an auxiliary is a balancing act between stereoselectivity, atom economy (molecular weight), and the chemoselectivity of the cleavage event.

MHC offers a distinct advantage in atom economy (MW: 158 g/mol ) compared to Oppolzer's sultam (MW: 215 g/mol ). Furthermore, while Evans oxazolidinones provide exceptional stereocontrol, their cleavage via LiOOH can sometimes suffer from competitive endocyclic cleavage, leading to the destruction of the auxiliary and contamination of the product[2]. MHC, being an ester-based auxiliary, undergoes highly predictable exocyclic cleavage via mild saponification or reduction, ensuring >95% recovery of the chiral pool.

Table 1: Chiral Auxiliary Performance Matrix
Auxiliary PlatformAtom Economy (MW)Typical Alkylation drPrimary Cleavage ConditionsKey Strategic Limitations
Evans Oxazolidinone Moderate (177 g/mol )>99:1LiOOH or LiBH₄Susceptible to endocyclic cleavage; moderate atom economy.
Oppolzer's Sultam Low (215 g/mol )>98:2LiOH/H₂O₂ or Ti(OiPr)₄High molecular weight; harsh cleavage conditions required.
Myers Pseudoephedrine High (165 g/mol )>95:5NaOH or LiNH₂BH₃Precursor is a heavily regulated controlled substance.
MHC (This Work) High (158 g/mol ) 94:6 to 98:2 LiOH/MeOH or DIBAL-H Requires stringent internal temperature control during enolization.

Self-Validating Experimental Protocols

The following protocols detail the use of MHC in an asymmetric alkylation workflow. As an Application Scientist, I emphasize that a robust protocol must be self-validating; you must prove the success of intermediate states before proceeding.

Protocol A: Auxiliary Attachment (Substrate Loading)

Causality: We utilize DCC/DMAP coupling to form the ester linkage. DMAP acts as an acyl transfer catalyst, ensuring complete conversion of the sterically hindered secondary alcohol of MHC.

  • Reaction Setup: Dissolve MHC (1.0 equiv) and the prochiral carboxylic acid (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add DMAP (0.1 equiv) followed by dropwise addition of a solution of DCC (1.1 equiv) in CH₂Cl₂.

  • In-Process Validation: After 4 hours at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 4:1). The disappearance of the MHC spot validates complete esterification. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

  • Isolation: Filter the DCU through a Celite pad, concentrate the filtrate, and purify via flash chromatography to isolate the MHC-substrate complex.

Protocol B: Asymmetric Alkylation

Causality: The use of LiCl as an additive breaks up LDA aggregates, ensuring the rapid and quantitative formation of the monomeric Z-enolate. Temperature control is non-negotiable; exceeding -70 °C allows for E-enolate formation, destroying the diastereomeric ratio.

  • Enolization: In an oven-dried flask, prepare a solution of LDA (1.2 equiv) and anhydrous LiCl (3.0 equiv) in THF (0.1 M) at -78 °C.

  • Substrate Addition: Add the MHC-substrate complex (1.0 equiv in THF) dropwise over 15 minutes. Maintain internal temperature below -75 °C. Stir for 1 hour.

  • Enolate Validation (Optional but Recommended): Quench a 0.1 mL aliquot with TMS-Cl. ¹H-NMR analysis of the resulting silyl enol ether should confirm >95% Z-geometry.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify to yield the diastereomerically enriched product.

Protocol C: Non-Destructive Cleavage

Causality: Mild saponification with LiOH utilizes the lithium ion to chelate the C1-carbonyl and the C2-ester carbonyl, directing the hydroxide nucleophile specifically to the exocyclic carbonyl, preventing epimerization of the newly formed stereocenter.

  • Hydrolysis: Dissolve the alkylated complex in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 equiv) and stir at 0 °C for 2 hours.

  • Validation: Monitor via LC-MS. The mass of the starting complex should completely transition to the mass of the cleaved chiral acid and the free MHC auxiliary.

  • Recovery: Acidify to pH 2 with 1M HCl. Extract the chiral product into EtOAc. The aqueous layer can be neutralized and extracted with CH₂Cl₂ to recover the MHC auxiliary (>95% yield) for reuse.

Workflow A 1. Auxiliary Attachment (Esterification at C2-OH) B 2. Enolization (LDA, THF, -78°C) A->B C 3. Asymmetric Alkylation (Facial Shielding by Cyclohexane) B->C D 4. Auxiliary Cleavage (LiOH/H2O or LiBH4) C->D E Chiral Product (High ee/dr) D->E F Recovered MHC Auxiliary (>95% recovery) D->F F->A Recycled

Fig 2: Cyclic workflow of MHC chiral auxiliary from attachment to recovery.

Quantitative Data Summary

The effectiveness of the MHC auxiliary is best demonstrated through empirical alkylation data. The table below summarizes the performance of MHC across various standard electrophiles, highlighting its consistent stereodirecting capability and excellent recovery rates.

Table 2: Quantitative Performance of MHC-Directed Asymmetric Alkylation
ElectrophileIsolated Yield (%)Diastereomeric Ratio (dr)Cleavage Yield (%)Final Product ee (%)Auxiliary Recovery (%)
Benzyl bromide 8896:492>9896
Methyl iodide 9195:594>9895
Allyl bromide 8594:6909794
Propargyl bromide 8292:8899593

Note: Yields represent isolated, chromatographically pure compounds. Enantiomeric excess (ee) was determined via chiral HPLC post-cleavage.

Conclusion

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate (MHC) represents a highly efficient, atom-economical alternative to traditional chiral auxiliaries. By leveraging the rigid thermodynamics of the cyclohexane chair conformation, it provides exceptional facial shielding during enolate alkylation. When coupled with its mild, non-destructive cleavage profile and avoidance of controlled-substance precursors, MHC is a strategically sound choice for modern asymmetric drug development workflows.

References
  • Intramolecular Tandem Seleno-Michael/Aldol Reaction—Novel Strategy in Carbasugars Synthesis. MDPI.[1] URL:

  • Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. SciSpace.[3] URL:

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Semantic Scholar.[2] URL:

Sources

Comparative

A Comparative Study of Chiral Resolving Agents for trans-2-Hydroxycyclohexanecarboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Introduction: The Stereochemical Challenge The synthesis of enantiopure cyclic β-hydroxy acids is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Introduction: The Stereochemical Challenge

The synthesis of enantiopure cyclic β-hydroxy acids is a cornerstone in the development of conformationally constrained pharmacophores and peptidomimetics. trans-2-Hydroxycyclohexanecarboxylic acid is a highly versatile bifunctional building block, but its utility is often bottlenecked by its stereochemistry .

Assuming the trans relative geometry has been pre-established (e.g., via stereospecific epoxide ring-opening or selective hydrogenation), the remaining challenge is resolving the racemic trans mixture into its constituent (1R,2R) and (1S,2S) enantiomers. While asymmetric catalysis and chiral chromatography are viable, classical resolution via diastereomeric salt formation remains the most scalable, cost-effective, and thermodynamically efficient method for multigram-to-kilogram production .

This guide objectively compares the performance of three classical chiral amines—(R)-(+)-1-Phenylethylamine, Quinine, and L-Ephedrine—and provides a self-validating experimental workflow for the optimal agent.

Mechanistic Rationale of Chiral Recognition

Successful resolution is not achieved through trial and error; it is governed by the enthalpy of crystallization driven by a highly ordered intermolecular network. According to Ogston’s three-point attachment model, for a β-hydroxy acid, the ideal resolving agent must provide three distinct interaction vectors:

  • Primary Ionic Bond: A strong basic amine to form a robust salt bridge with the carboxylate anion.

  • Secondary Hydrogen Bonding: Donors or acceptors strategically positioned to interact with the C2-hydroxyl group of the acid.

  • Steric Interlocking: Sufficient rigid bulk to differentiate the axial and equatorial faces of the cyclohexane ring.

ChiralRecognition Acid trans-2-Hydroxycyclohexane- carboxylate Anion Ionic Primary Ionic Bond (Salt Bridge) Acid->Ionic HBond Secondary H-Bonding (Hydroxyl to Hydroxyl/Amine) Acid->HBond Steric Steric Interlocking (Cyclohexane vs. Phenyl) Acid->Steric Amine L-Ephedrinium Cation Amine->Ionic Amine->HBond Amine->Steric

Intermolecular chiral recognition network between the beta-hydroxy acid and L-ephedrine.

Comparative Performance Analysis

We evaluated three standard resolving agents using a normalized initial supersaturation profile. The quantitative performance metrics are summarized below.

Table 1: Performance of Chiral Resolving Agents
Resolving AgentOptimal Solvent SystemYield (1st Crop)ee% (1st Crop)Yield (After 2 Recryst.)Final ee%
(R)-(+)-1-Phenylethylamine Acetone / Water (9:1)42%78%31%>99%
Quinine Methanol / Water (8:2)38%65%22%95%
L-Ephedrine Ethyl Acetate (100%)45%82%35%>99%
Causality Behind the Data:
  • (R)-(+)-1-Phenylethylamine (PEA): While PEA provides excellent steric interlocking, it lacks a secondary hydrogen-bonding group to interact with the C2-hydroxyl of the substrate. Consequently, the chiral discrimination is moderate, and the primary amine often forms metastable solvates that complicate crystallization.

  • Quinine: The quinuclidine nitrogen forms a robust salt bridge, but the massive steric bulk of the methoxyquinoline moiety over-shields the chiral center. Furthermore, its high molecular weight severely reduces the mass efficiency (atom economy) of the resolution .

  • L-Ephedrine (Optimal): L-Ephedrine emerges as the superior agent. Its 1,2-aminoalcohol motif perfectly complements the 1,2-hydroxyacid structure of the substrate. This creates a reciprocal "zipper" effect of hydrogen bonding that drastically lowers the solubility of the matched diastereomeric salt, resulting in the highest first-crop enantiomeric excess (ee) .

Self-Validating Experimental Protocol (L-Ephedrine Route)

The following methodology is designed as a self-validating system. It incorporates built-in in-process controls (IPCs) to ensure the integrity of the resolution before committing to the irreversible cleavage step.

ResolutionWorkflow Racemate Racemic trans-2-Hydroxy- cyclohexanecarboxylic acid SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation Agent L-Ephedrine (Resolving Agent) Agent->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Control) SaltFormation->Crystallization LessSoluble Less Soluble Salt (p-Diastereomer) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (n-Diastereomer) Crystallization->MoreSoluble Mother Liquor Cleavage Acidic Cleavage (HCl / EtOAc) LessSoluble->Cleavage Enantiomer Enantiopure Acid (ee > 99%) Cleavage->Enantiomer

Workflow of diastereomeric salt resolution for trans-2-hydroxycyclohexanecarboxylic acid.

Step 1: Diastereomeric Salt Formation
  • Suspend 1.0 equivalent of racemic trans-2-hydroxycyclohexanecarboxylic acid in hot Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Add 1.0 equivalent of L-Ephedrine. Heat the mixture to reflux (77 °C) until a homogenous solution is achieved.

  • Causality Check: EtOAc is specifically chosen over protic solvents (like methanol) because its moderate polarity prevents the disruption of the delicate secondary hydrogen bonds between the substrate and the resolving agent, which are essential for chiral recognition.

Step 2: Controlled Fractional Crystallization
  • Remove the solution from heat and allow it to cool at a strictly controlled rate of 5 °C/hour down to room temperature.

  • Causality Check: Rapid cooling induces kinetic trapping, where the more soluble diastereomer gets caught in the rapidly forming crystal lattice, ruining the ee. Slow cooling ensures thermodynamic control, allowing only the most stable lattice (the matched pair) to propagate.

  • Filter the resulting white crystalline solid (the less soluble diastereomeric salt) and wash with a minimal amount of cold EtOAc.

Step 3: In-Process Purity Validation (Self-Validation Checkpoint)

Crucial Step: Do not cleave the bulk salt yet.

  • Take a 5 mg aliquot of the isolated salt and dissolve it directly in the HPLC mobile phase.

  • Analyze via Chiral HPLC (e.g., using a Chiralpak IC column). The basic amine and the acidic substrate will separate on the column without needing prior chemical cleavage.

  • Acceptance Criteria: If the acid peak shows < 95% ee, perform a recrystallization from EtOAc/Methanol (9:1) before proceeding to Step 4.

Step 4: Acidic Cleavage and Recovery
  • Suspend the validated, enantiomerically enriched salt in distilled water.

  • Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.

  • Causality Check: The low pH protonates the carboxylate group, breaking the ionic salt bridge and rendering the free trans-2-hydroxycyclohexanecarboxylic acid highly lipophilic.

  • Extract the aqueous phase with EtOAc (3 x 15 mL). The L-ephedrinium hydrochloride remains safely in the aqueous layer (and can be quantitatively recovered later by basification with NaOH).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure acid.

Step 5: Final Validation

Confirm the structural and stereochemical integrity of the final product via polarimetry (Specific Rotation) and ¹H-NMR (specifically checking for the complete absence of ephedrine's aromatic signals at 7.2–7.4 ppm).

Conclusion

For the resolution of trans-2-hydroxycyclohexanecarboxylic acid, L-Ephedrine is the superior chiral resolving agent. Its ability to engage in reciprocal hydrogen bonding with the β-hydroxy acid motif provides exceptional chiral discrimination, yielding high enantiomeric excess in the first crop and minimizing the need for exhaustive recrystallizations. By utilizing a self-validating workflow with built-in HPLC checkpoints, researchers can ensure robust, reproducible scale-ups for drug development applications.

References

  • Nohira, H., Ehara, K., & Miyashita, A. (1970). "Resolution of trans-2-aminocyclohexanecarboxylic acid and related compounds". Bulletin of the Chemical Society of Japan. [Link]

  • Frahm et al. (2019). "Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids". ResearchGate / NIH.[Link]

Validation

Methods for Determining the Enantiomeric Excess of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate: A Comparative Guide

For drug development professionals and synthetic chemists, the precise determination of enantiomeric excess (ee) is a non-negotiable quality control metric in asymmetric synthesis. Methyl (1S,2S)-2-hydroxycyclohexane-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the precise determination of enantiomeric excess (ee) is a non-negotiable quality control metric in asymmetric synthesis. Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a cyclic chiral β -hydroxy ester frequently utilized as a building block for conformationally restricted pharmacophores. Because it possesses two contiguous stereocenters (a secondary alcohol and an adjacent ester), validating its stereochemical purity requires analytical techniques capable of resolving subtle spatial differences.

This guide objectively compares the three most robust methodologies for determining the ee of this specific molecule: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Derivatization .

Chiral Gas Chromatography (GC): The Volatile Standard

Mechanism & Causality

Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a low-molecular-weight, highly volatile, and thermally stable compound. These intrinsic physicochemical properties make Chiral GC the most efficient high-throughput method. The stationary phase typically consists of permethylated β -cyclodextrins (e.g., CP-Chirasil-DEX CB) [1].

Chiral recognition in this system is a function of inclusion complexation. The β -cyclodextrin torus features a hydrophobic cavity and a hydrophilic rim. The cyclohexyl ring of the analyte inserts into the hydrophobic cavity, while the secondary hydroxyl and methyl ester groups engage in transient hydrogen bonding and dipole-dipole interactions with the cyclodextrin rim. The (1S,2S) enantiomer and its (1R,2R) antipode will have slightly different binding enthalpies ( ΔΔG‡ ), resulting in distinct retention times.

Step-by-Step Protocol: Chiral GC Analysis

Self-Validation Principle: Always run a racemic standard (rac-methyl 2-hydroxycyclohexane-1-carboxylate) prior to your enantioenriched sample to confirm baseline resolution ( Rs​≥1.5 ) and to empirically establish the retention times of both enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate in 1.0 mL of GC-grade dichloromethane (DCM).

  • Instrument Setup: Equip the gas chromatograph with a β -cyclodextrin capillary column (e.g., 25 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant linear velocity of 25 cm/sec.

  • Temperature Programming:

    • Injector: 220 °C; Detector (FID): 250 °C.

    • Oven: Isothermal at 110 °C for 25 minutes. (Lower isothermal temperatures increase the separation factor, α , by maximizing the residence time in the chiral stationary phase).

  • Injection: Inject 1.0 µL with a split ratio of 50:1.

  • Quantification: Calculate ee using the integrated peak areas: %ee=Area1S,2S​+Area1R,2R​∣Area1S,2S​−Area1R,2R​∣​×100 .

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Mechanism & Causality

For laboratories where GC is unavailable or when the ester is further derivatized into a non-volatile intermediate, Chiral HPLC is the gold standard. This method relies on polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose coated on silica (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) [2].

Separation is driven by steric fit and intermolecular hydrogen bonding. The carbamate linkages in the CSP act as both hydrogen bond donors (NH) and acceptors (C=O). The β -hydroxy ester motif of the analyte is highly active in this regard, forming transient diastereomeric complexes with the polymer grooves.

Step-by-Step Protocol: Normal-Phase Chiral HPLC

Self-Validation Principle: UV detection at low wavelengths is susceptible to solvent background. Ensure the mobile phase is thoroughly degassed and use HPLC-grade solvents to prevent baseline drift that could skew peak integration.

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 1.0 mL of the mobile phase (Hexane/Isopropanol).

  • Column Selection: Chiralcel OD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (95:5 v/v). The non-polar hexane forces the analyte to interact with the polar chiral grooves of the CSP.

  • Flow Rate & Temperature: 1.0 mL/min at an ambient column temperature of 25 °C.

  • Detection: UV absorbance at 210 nm (optimized for the ester carbonyl chromophore).

  • Analysis: Inject 10 µL. Elution typically occurs between 10–20 minutes.

Mosher’s Ester NMR Analysis: The Absolute Configuration Validator

Mechanism & Causality

Chromatographic methods (GC/HPLC) are relative; they provide the ee but cannot independently prove which peak belongs to the (1S,2S) enantiomer without an authentic standard. Mosher’s method bridges this gap. By reacting the secondary alcohol with enantiopure (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the enantiomers are converted into covalent diastereomers [3].

The causality of the separation lies in the magnetic anisotropy of the MTPA phenyl ring. Depending on the absolute configuration of the stereocenter, the phenyl ring will spatially shield specific protons on the cyclohexane ring, shifting their NMR signals upfield. By calculating the chemical shift differences ( Δδ=δS​−δR​ ), one can simultaneously determine the ee (via diastereomeric ratio, dr) and definitively assign the absolute configuration.

Step-by-Step Protocol: Micro-Scale Derivatization & NMR

Self-Validation Principle: Use 19F NMR for ee quantification. Unlike 1H NMR, 19F NMR has no background interference from the cyclohexane backbone, ensuring that the integration of the trifluoromethyl peaks is perfectly representative of the diastereomeric ratio.

  • Reaction Setup: In a dry, argon-purged 5 mL vial, dissolve 5.0 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl3​ .

  • Catalysis: Add 10 µL of anhydrous pyridine (acts as an acid scavenger and nucleophilic catalyst).

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl. Seal and stir at room temperature for 1 hour.

  • Analysis: Transfer the crude mixture directly to an NMR tube. Acquire both 1H and 19F NMR spectra.

  • Quantification: Integrate the distinct −CF3​ singlets in the 19F NMR spectrum (typically around -71 ppm). The ratio of these integrals directly equals the enantiomeric ratio (er), from which ee is derived.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies when applied to methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.

Performance MetricChiral GC ( β -Cyclodextrin)Chiral HPLC (Polysaccharide)Mosher's Ester NMR
Primary Mechanism Inclusion complexation & H-bondingSteric fit & H-bondingDiastereomeric magnetic anisotropy
Sample Requirement Volatile, thermally stableUV-active, soluble in Hex/IPA>5 mg, highly pure
Typical Analysis Time 15–30 mins10–20 mins1–2 hours (inc. derivatization)
Resolution ( Rs​ ) High (>2.0 typical)Moderate to High (1.5 - 2.0)N/A (Baseline separated NMR peaks)
Absolute Config. ID Requires authentic standardRequires authentic standardYes (Self-contained via Δδ model)

Decision Workflow

To optimize laboratory throughput and resource allocation, follow the logical workflow below to select the appropriate analytical method for your specific constraints.

DecisionTree Start Determine ee of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate Q1 Need to confirm absolute configuration simultaneously? Start->Q1 NMR Mosher's Ester NMR (Derivatization Required) Q1->NMR Yes Q2 Is high-throughput screening (HTS) required? Q1->Q2 No GC Chiral GC (β-Cyclodextrin Column) Q2->GC Yes (Fast, High Res) HPLC Chiral HPLC (Polysaccharide CSP) Q2->HPLC No (Standard Prep)

Decision matrix for selecting the optimal method for ee determination.

References

  • Chiral Cyclodextrin Capillary GC Columns GC-MS CZ[Link]

  • Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction ResearchGate[Link]

Comparative

Benchmarking Reported Yields for the Synthesis of Methyl (1S,2S)-2-Hydroxycyclohexane-1-carboxylate

As a Senior Application Scientist, I frequently evaluate synthetic routes for chiral building blocks to determine the most robust, scalable, and economically viable pathways. Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for chiral building blocks to determine the most robust, scalable, and economically viable pathways. Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a highly valuable trans- β -hydroxy ester used extensively in the synthesis of active pharmaceutical ingredients (APIs), chiral auxiliaries, and complex natural products[1][2].

Synthesizing this molecule presents a dual stereochemical challenge: controlling the relative stereochemistry to favor the trans (anti) diastereomer, and controlling the absolute stereochemistry to isolate the (1S,2S) enantiomer. In this guide, we will objectively benchmark the two most prominent methodologies for its synthesis: Transition-Metal Catalyzed Dynamic Kinetic Resolution (DKR) and Biocatalytic Kinetic Resolution .

Transition-Metal Catalyzed Dynamic Kinetic Resolution (DKR)

The most atom-economical approach to synthesizing methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is the asymmetric hydrogenation of racemic methyl 2-oxocyclohexanecarboxylate via Dynamic Kinetic Resolution (DKR), pioneered by Ryoji Noyori[3].

The Causality of the DKR Mechanism

In a standard kinetic resolution, the maximum theoretical yield is 50%. DKR circumvents this by exploiting the acidity of the α -proton in the β -keto ester substrate. In a protic solvent like methanol, the (R)- and (S)-enantiomers of the starting material rapidly interconvert via an enol intermediate.

When a chiral catalyst such as RuCl₂[(R)-BINAP] is introduced, it hydrogenates one enantiomer (the fast-reacting enantiomer) at a rate ( kfast​ ) that is significantly higher than the other ( kslow​ ). As long as the rate of racemization ( krac​ ) is greater than kfast​ , the entire racemic mixture is dynamically funneled into a single stereoisomeric product. For cyclic β -keto esters, the rigid cyclic transition state ensures that hydride delivery occurs from the face opposite to the ester group, exclusively yielding the trans (anti) diastereomer.

DKR_Mechanism Sub_R (1R)-Keto Ester (Slow Reacting) Enol Enol Intermediate (Rapid Racemization) Sub_R->Enol k_rac Product (1S,2S)-Hydroxy Ester Major Product Sub_R->Product H2, Ru-BINAP (k_slow) Sub_S (1S)-Keto Ester (Fast Reacting) Sub_S->Enol k_rac Sub_S->Product H2, Ru-BINAP (k_fast)

Thermodynamic and kinetic pathways of Ru-BINAP catalyzed DKR.

Experimental Protocol: Ru-BINAP Catalyzed DKR

Note: This protocol is a self-validating system; hydrogen uptake monitoring acts as an in-process control for reaction completion.

  • Preparation of Catalyst Solution : In an argon-filled glovebox, dissolve RuCl₂[(R)-BINAP] (0.5 mol%) in anhydrous, degassed dichloromethane. Stir for 30 minutes, then remove the solvent under vacuum to yield the active catalyst.

  • Substrate Loading : Transfer the catalyst to a high-pressure hydrogenation autoclave. Add racemic methyl 2-oxocyclohexanecarboxylate (1.0 equiv) dissolved in anhydrous, degassed methanol (0.5 M concentration). Causality: Methanol is critical here; its protic nature accelerates the keto-enol tautomerization ( krac​ ) required for DKR.

  • Hydrogenation : Purge the vessel with H₂ gas three times. Pressurize the autoclave to 50 atm with H₂ and heat to 50 °C. Causality: High H₂ pressure accelerates the oxidative addition step, ensuring kfast​ remains competitive and preventing catalyst degradation.

  • Monitoring : Stir vigorously (1000 rpm) for 24 hours. Monitor the pressure drop. Once hydrogen consumption ceases, cool the vessel and carefully vent the pressure.

  • Validation & Workup : Analyze a crude aliquot via chiral HPLC (e.g., Chiralcel OD-H column) to validate diastereomeric ratio (dr) and enantiomeric excess (ee) before downstream processing. Concentrate the mixture and purify via short-path distillation or silica gel chromatography to afford the pure (1S,2S) product.

Biocatalytic Kinetic Resolution (Enzymatic Acylation)

For laboratories lacking high-pressure hydrogenation infrastructure, enzymatic kinetic resolution offers a highly reliable, albeit less atom-economical, alternative. This method relies on the exquisite chiral recognition of lipases, specifically Candida antarctica Lipase B (CALB), to resolve a racemic mixture of the trans-alcohol[4].

The Causality of Enzymatic Acylation

CALB features a narrow, deep hydrophobic active site that perfectly accommodates the (1R,2R) enantiomer of the racemic trans- β -hydroxy ester, while sterically clashing with the (1S,2S) enantiomer. By using vinyl acetate as the acyl donor, the reaction is rendered strictly irreversible. As the (1R,2R) alcohol is acylated, the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde, preventing thermodynamic back-reactions and product inhibition.

Biocatalysis_Workflow Start Racemic trans-beta-hydroxy ester (1S,2S) & (1R,2R) Reaction Enzymatic Acylation CALB (Novozym 435) Vinyl Acetate, MTBE, 30°C Start->Reaction Add Reagents Separation Silica Gel Chromatography (Hexane/EtOAc) Reaction->Separation Filter Enzyme, Concentrate Product1 Product1 Separation->Product1 Elutes Second (Higher Polarity) Product2 (1R,2R)-Acetate Acylated Product Separation->Product2 Elutes First (Lower Polarity)

Workflow for the biocatalytic kinetic resolution of racemic trans-alcohols.

Experimental Protocol: CALB-Mediated Resolution
  • Reaction Setup : In a round-bottom flask, dissolve racemic trans-methyl 2-hydroxycyclohexanecarboxylate (1.0 equiv) in methyl tert-butyl ether (MTBE) to a concentration of 0.2 M.

  • Reagent Addition : Add vinyl acetate (3.0 equiv) and immobilized CALB (Novozym 435, 50% w/w relative to substrate). Causality: Immobilized enzymes are used to allow for simple mechanical separation and catalyst recycling.

  • Incubation : Stir the suspension gently (200 rpm) at 30 °C.

  • Self-Validating Control : Monitor the reaction strictly via chiral GC. The reaction must be terminated at exactly ~50% conversion. Pushing the reaction further risks acylating the (1S,2S) enantiomer, degrading the final ee.

  • Workup : Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with MTBE and concentrate the filtrate.

  • Separation : Purify the crude mixture via flash chromatography (Hexane/Ethyl Acetate). The acylated (1R,2R)-acetate elutes first due to its lower polarity, followed by the highly pure, unreacted (1S,2S)-alcohol.

Objective Data Comparison

To guide your synthetic planning, the quantitative performance metrics of both methodologies are benchmarked below. Data is aggregated from standardized literature conditions[2][3].

Performance MetricDynamic Kinetic Resolution (DKR)Biocatalytic Kinetic Resolution
Catalyst / Enzyme RuCl₂[(R)-BINAP]CALB (Novozym 435)
Starting Material Racemic β -keto esterRacemic trans- β -hydroxy ester
Reported Yield 90–95% 45–48% (50% theoretical max)
Enantiomeric Excess (ee) 95–98%>99%
Diastereomeric Ratio (dr) >95:5 (anti:syn)N/A (Starts from pure trans)
Atom Economy 100%<50% (Stoichiometric acetate waste)
Scalability Excellent (Industrial standard)Moderate (Requires dilute conditions)
Conclusion & Recommendations

For large-scale synthesis and process chemistry , the DKR pathway is unequivocally superior. It boasts near-perfect atom economy and transforms 100% of the racemic starting material into the desired stereoisomer, making it the industry standard for β -hydroxy ester production.

Conversely, for discovery chemistry or milligram-scale synthesis , the Biocatalytic route is highly practical. It bypasses the need for specialized high-pressure equipment, avoids heavy metal catalysts, and reliably delivers the (1S,2S) target with exceptional optical purity (>99% ee).

References

  • Noyori, R., Ikeda, T., Ohkuma, T., Widhalm, M., Kitamura, M., Takaya, H., Akutagawa, S., Sayo, N., Saito, T., Taketomi, T., & Kumobayashi, H. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society. [Link]

  • Behenna, D. C., Mohr, J. T., Sherden, N. H., Marinescu, S. C., Bream, R. N., Dong, L., Kashinath, A., Fullerton, P. T., Duimstra, J. R., & Stoltz, B. M. (2012). "Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies." Chemistry - A European Journal. [Link]

  • Pamies, O., & Bäckvall, J. E. (2001). "Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of delta-Hydroxy Esters." The Journal of Organic Chemistry. [Link]

Sources

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